molecular formula C10H16NO4P B563224 (Rac)-Fosfomycin (benzylamine)-13C3

(Rac)-Fosfomycin (benzylamine)-13C3

Número de catálogo: B563224
Peso molecular: 248.19 g/mol
Clave InChI: YFOCHWJDRUXOIQ-BURVIEGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-Fosfomycin (benzylamine)-13C3, also known as this compound, is a useful research compound. Its molecular formula is C10H16NO4P and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCHWJDRUXOIQ-BURVIEGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of (Rac)-Fosfomycin (benzylamine)-13C3. This isotopically labeled compound is a crucial tool for researchers in drug development and pharmacokinetic studies, particularly for the broad-spectrum antibiotic fosfomycin.

Core Chemical Properties

This compound is the benzylamine salt of racemic fosfomycin, isotopically labeled with three Carbon-13 atoms. This labeling allows for its use as an internal standard in quantitative analyses by mass spectrometry, enabling precise tracking and quantification in biological matrices.[1]

PropertyValueReference
CAS Number 1216461-18-5[2][3][4][5]
Molecular Formula C7H9N • ¹³C₃H₇O₄P
Molecular Weight 248.19 g/mol
IUPAC Name (3-(1-¹³C)methyl(2,3-¹³C₂)oxiran-2-yl)phosphonic acid;phenylmethanamine
Synonyms Phosphomycin-13C3 Benzylamine Salt, rel-(1R,2S)-(1,2-epoxypropyl)phosphonate-13C3 Benzylamine Salt
Appearance White to Off-White Solid
Solubility High water solubility is expected due to the ionic nature of the salt.
Storage Temperature -20°C

Synthesis and Formulation

1. Synthesis of ¹³C-labeled Fosfomycin: The synthesis of isotopically labeled fosfomycin has been described in the literature, for example, through the use of ¹³C-labeled starting materials in established synthetic routes for fosfomycin.

2. Benzylamine Salt Formation: The formation of the benzylamine salt is a straightforward acid-base reaction. A likely experimental protocol would involve:

  • Dissolution: Dissolving the ¹³C₃-rac-fosfomycin free acid in a suitable organic solvent, such as a lower alcohol (e.g., methanol or ethanol).

  • Addition of Benzylamine: Adding an equimolar amount of benzylamine to the solution, likely at a controlled temperature.

  • Crystallization: The salt will precipitate from the solution upon formation or with a change in solvent polarity (e.g., by adding a less polar co-solvent).

  • Isolation and Purification: The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

Analytical Characterization

Detailed analytical spectra for this compound are not publicly available. However, based on the known structure and data from unlabeled fosfomycin and its derivatives, the expected analytical data are summarized below.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the epoxypropylphosphonate backbone and the benzylamine moiety. The coupling constants involving the ¹³C-labeled carbons would be observable.
¹³C NMR Three significantly enhanced signals corresponding to the isotopically labeled carbons in the fosfomycin structure, in addition to the signals from the benzylamine.
³¹P NMR A single resonance characteristic of the phosphonate group in fosfomycin.
Mass Spectrometry (MS) The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the labeled compound (248.19). Fragmentation would likely involve the loss of the benzylamine moiety and characteristic fragmentation of the fosfomycin core.
High-Performance Liquid Chromatography (HPLC) Purity is typically reported as >95%. A reversed-phase HPLC method would be suitable for purity determination.

Experimental Protocols

A key application of this compound is as an internal standard in LC-MS/MS methods for the quantification of fosfomycin in biological samples. The following is a detailed experimental protocol adapted from a study on fosfomycin quantification in human prostatic tissue.

Sample Preparation:

  • Weigh a small amount of tissue sample (e.g., a few milligrams).

  • Add twice the weight of water to the tissue and homogenize.

  • Add a methanol solution containing the internal standard, this compound, at a known concentration. The volume of the methanol solution should be three times the volume of the homogenate.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins and other cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for detection.

    • Fosfomycin transition: m/z 137.0 → 79.0

    • (Rac)-Fosfomycin-13C3 transition: m/z 140.0 → 79.0

Biological Activity and Mechanism of Action

Fosfomycin is a broad-spectrum antibiotic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of a crucial early step in bacterial cell wall biosynthesis.

Mechanism of Action:

  • Uptake: Fosfomycin is actively transported into the bacterial cell via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems.

  • Enzyme Inhibition: Inside the cell, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

  • Mechanism of Inhibition: Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of the substrates for MurA. It forms a covalent bond with a cysteine residue in the active site of the MurA enzyme, leading to its inactivation.

  • Effect: The inhibition of MurA blocks the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Visualizations

Fosfomycin_Mechanism_of_Action Fosfomycin Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Irreversibly Inhibits Peptidoglycan_precursor N-acetylmuramic acid (Peptidoglycan Precursor) MurA->Peptidoglycan_precursor Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_precursor->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_precursor->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Fosfomycin.

Experimental_Workflow LC-MS/MS Quantification Workflow Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Homogenization in Water Tissue_Sample->Homogenization IS_Addition 3. Addition of (Rac)-Fosfomycin-13C3 (Internal Standard) in Methanol Homogenization->IS_Addition Vortex 4. Vortexing IS_Addition->Vortex Centrifugation 5. Centrifugation Vortex->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant LC_MSMS 7. LC-MS/MS Analysis Supernatant->LC_MSMS

Caption: Workflow for Fosfomycin quantification.

References

Technical Guide: Structure Elucidation of (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a potent, broad-spectrum antibiotic characterized by a unique phosphonic acid and epoxide structure.[1][2] It inhibits the initial step of bacterial cell wall biosynthesis.[1] For research, clinical, and metabolic studies, isotopically labeled analogues are invaluable. This guide details the comprehensive structure elucidation of a specific salt: racemic (cis)-1,2-epoxypropylphosphonic acid, complexed with benzylamine, and featuring a three-carbon isotopic label ((Rac)-Fosfomycin (benzylamine)-13C3).

The benzylamine salt facilitates purification and crystallization, while the 13C3 label serves as a crucial tracer for pharmacokinetic studies or as an internal standard for quantitative mass spectrometry.[3][4] The labeling pattern is hypothetically placed on the three carbons of the epoxypropyl moiety (C1, C2, and C3), a common target for synthetic labeling strategies.

This document provides a systematic workflow, detailed experimental protocols, and data interpretation required to unequivocally confirm the identity, purity, and precise structure of this compound.

Structure Elucidation Workflow

The confirmation of the this compound structure is a multi-step process that integrates data from several analytical techniques. Each step provides orthogonal information, leading to an unambiguous assignment. The logical flow is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Data Interpretation & Confirmation Syn Synthesis of 13C3-Fosfomycin Salt Formation of Benzylamine Salt Syn->Salt Pur Crystallization / Purification Salt->Pur MS High-Resolution Mass Spectrometry (HRMS) Pur->MS NMR Multinuclear NMR Spectroscopy (1H, 13C, 31P, 2D) Pur->NMR XRAY Single-Crystal X-Ray Diffraction (SC-XRD) Pur->XRAY Interp Data Integration & Interpretation MS->Interp NMR->Interp XRAY->Interp Confirm Structure Confirmation Interp->Confirm

Caption: Overall workflow for the structure elucidation of this compound.

Key Experimental Protocols

Detailed methodologies are critical for reproducible and accurate structure determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition of the fosfomycin-13C3 anion and the benzylamine cation.

  • Instrumentation : An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample (approx. 1 mg/mL) is dissolved in a 50:50 acetonitrile:water solution.

  • Method :

    • The instrument is calibrated using a standard calibration mixture.

    • The sample is infused directly or via liquid chromatography.

    • Spectra are acquired in both positive (for benzylammonium) and negative (for fosfomycin) ion modes.

    • Mass Range: m/z 50-500.

    • Resolution: >60,000 FWHM.

    • The acquired high-resolution mass is compared to the theoretical exact mass calculated for the proposed elemental formulas.

Multinuclear NMR Spectroscopy

NMR provides the definitive connectivity map of the molecule, confirms the location of the 13C labels, and verifies the salt stoichiometry.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer with probes for 1H, 13C, and 31P.

  • Sample Preparation : Approximately 10-15 mg of the salt is dissolved in 0.6 mL of Deuterium Oxide (D2O).

  • 1H NMR Protocol :

    • Pulse Sequence : Standard single-pulse with solvent suppression (e.g., PRESAT).

    • Spectral Width : 12 ppm.

    • Acquisition Time : 3 seconds.

    • Relaxation Delay : 5 seconds.

    • Number of Scans : 16.

    • The resulting spectrum is referenced to the residual HDO signal.

  • 13C{1H} NMR Protocol :

    • Pulse Sequence : Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE).

    • Spectral Width : 220 ppm.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • The 13C-labeled carbons will appear as highly intense signals.

  • 31P{1H} NMR Protocol :

    • Pulse Sequence : Proton-decoupled single-pulse.

    • Spectral Width : 50 ppm.

    • Relaxation Delay : 5 seconds.

    • Number of Scans : 64.

    • An external standard (e.g., trimethyl phosphate) can be used for referencing.

  • 2D NMR (HSQC & HMBC) Protocols :

    • HSQC : Gradient-selected HSQC optimized for a one-bond C-H coupling constant (¹JCH) of ~145 Hz to correlate protons to their directly attached carbons.

    • HMBC : Gradient-selected HMBC optimized for long-range C-H coupling constants (ⁿJCH) of 4-8 Hz to establish multi-bond connectivities.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides the absolute, three-dimensional structure of the salt in the solid state, confirming ionic interactions, stereochemistry (within a single crystal), and packing.

  • Instrumentation : A modern X-ray diffractometer equipped with a CCD or pixel detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Method :

    • Crystal Growth : Suitable single crystals are grown by slow evaporation of a solvent (e.g., ethanol/water mixture).

    • Crystal Mounting : A well-formed crystal is mounted on a goniometer head.

    • Data Collection : The crystal is cooled (e.g., to 100 K) and exposed to the X-ray beam. A full sphere of diffraction data is collected by rotating the crystal.

    • Structure Solution : The diffraction pattern is used to solve the phase problem and generate an initial electron density map.

    • Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to produce the final crystal structure.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analyses.

HRMS Data

The calculated exact masses for the constituent ions provide strong evidence for the elemental composition.

IonFormulaCalculated Exact Mass (m/z)Observed Mass (m/z)Deviation (ppm)
Fosfomycin-13C3 Anion[¹³C₃H₆O₄P]⁻140.0032140.0030-1.4
Benzylammonium Cation[C₇H₁₀N]⁺108.0813108.0811-1.9
Table 1: Expected High-Resolution Mass Spectrometry data.
NMR Spectroscopic Data

NMR data confirms the carbon skeleton, proton environments, and the location of the 13C labels through characteristic couplings.

Structure Atom ¹H Chemical Shift (δ, ppm) Multiplicity, J (Hz) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Fosfomycin H1 / C1~3.45ddd, J(H,H)=2.5, J(P,H)=4.5, ¹J(C,H)=180~55.5 (¹³C labeled)C2, C3, P
H2 / C2~3.05m, ¹J(C,H)=175~53.0 (¹³C labeled)C1, C3, P
H3 / C3~1.50dd, J(H,H)=5.5, J(P,H)=15, ¹J(C,H)=130~15.0 (¹³C labeled)C1, C2, P
Benzylamine CH₂~4.15s~45.0C(ipso), C(ortho)
C(ipso)--~132.0-
C(ortho)~7.45d, J=7.5~129.5CH₂, C(meta)
C(meta)~7.48t, J=7.5~130.0C(ortho), C(para)
C(para)~7.42t, J=7.5~129.0C(meta)
Table 2: Hypothetical ¹H and ¹³C NMR data (in D₂O). The large one-bond C-H coupling constants are characteristic of 13C labeling.

31P NMR: A single resonance is expected at approximately δ 10-15 ppm , confirming a single phosphorus environment. The signal will be a complex multiplet due to coupling with H1, H2, and H3.

X-Ray Crystallographic Data

The crystallographic data provides the definitive solid-state structure.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~6.2
c (Å)~18.8
β (°)~98.5
Volume (ų)~1200
Z (molecules/cell)4
Key InteractionsN-H···O hydrogen bonds between benzylammonium and phosphonate oxygen atoms.
Table 3: Hypothetical Single-Crystal X-ray Diffraction data for the title compound.

Structure Confirmation Logic

The final structure is confirmed by integrating all analytical data. The logical connections are visualized below.

G cluster_data Experimental Data cluster_interp Inferred Information HRMS HRMS [C₇H₁₀N]⁺ [¹³C₃H₆O₄P]⁻ Formula Correct Elemental Formulas for Both Ions HRMS->Formula NMR1D 1D NMR ¹H: Integral ratio ~10:6 ¹³C: 3 intense signals ³¹P: 1 signal Stoich 1:1 Stoichiometry of Cations to Anions NMR1D->Stoich NMR2D 2D NMR HSQC & HMBC show C-H & P-C-H connectivities Connect Unambiguous Atomic Connectivity Confirmed NMR2D->Connect XRD SC-XRD 3D coordinates show ionic pairing & stereochem Structure3D Absolute 3D Structure and H-Bonding Network XRD->Structure3D Final This compound Structure Confirmed Formula->Final Stoich->Final Connect->Final Structure3D->Final

Caption: Logical diagram showing the integration of analytical data to confirm the final structure.

Conclusion

The structure elucidation of this compound requires a synergistic application of mass spectrometry, multinuclear NMR, and X-ray crystallography. HRMS confirms the elemental composition, while a full suite of NMR experiments establishes the atomic connectivity and verifies the 1:1 salt stoichiometry. Finally, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure and intermolecular interactions in the solid state. The combination of these techniques provides a robust and definitive characterization essential for drug development and research applications.

References

(Rac)-Fosfomycin (benzylamine)-13C3: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Fosfomycin (benzylamine)-13C3. As an isotopically labeled variant of the broad-spectrum antibiotic fosfomycin, its primary application lies in metabolic tracing and serving as an internal standard in pharmacokinetic and analytical studies.[1][2][3][4][5] The core mechanism of action is identical to that of unlabeled fosfomycin, which is the irreversible inhibition of the MurA enzyme, a critical step in bacterial cell wall biosynthesis. This document details the molecular interactions, relevant biochemical pathways, quantitative data on its inhibitory effects, and the experimental protocols used to characterize this class of antibiotics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effects by targeting the initial cytoplasmic step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific molecular target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.

Key steps in the mechanism of action include:

  • Bacterial Entry: Fosfomycin is actively transported into the bacterial cytoplasm through two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). Its ability to mimic both glucose-6-phosphate and glycerol-3-phosphate facilitates its entry into the cell.

  • Target Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as an analog of its natural substrate, phosphoenolpyruvate (PEP). It proceeds to form a covalent bond with a key cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme.

  • Disruption of Peptidoglycan Synthesis: This irreversible alkylation of MurA permanently inactivates the enzyme. Consequently, the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG) is blocked. This reaction is the first committed step in the biosynthesis of UDP-N-acetylmuramic acid, a crucial precursor for the bacterial cell wall. The inhibition of this pathway leads to compromised cell wall integrity, ultimately resulting in bacterial cell lysis and death.

The benzylamine salt form of (Rac)-Fosfomycin-13C3 is designed to enhance solubility and stability, while the 13C3 isotopic labeling provides a distinct mass shift for detection in mass spectrometry-based assays without altering the biological mechanism.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the mechanism of fosfomycin's entry into the bacterial cell and its subsequent inhibition of the MurA enzyme, leading to the disruption of peptidoglycan synthesis.

Fosfomycin_Mechanism cluster_outside Extracellular Space cluster_inside Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake UhpT UhpT Transporter Fosfomycin->UhpT Uptake Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Covalent Bonding (Inhibition) EP_UNAG EP-UNAG MurA->EP_UNAG Catalysis Inactive_MurA Inactive MurA PEP PEP PEP->MurA Substrate UNAG UNAG UNAG->MurA Substrate Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan

Fosfomycin's mechanism of action pathway.

Quantitative Data: Inhibitory Activity

The inhibitory potential of fosfomycin and other MurA inhibitors is quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.

Compound ClassInhibitor ExampleTarget EnzymeIC50 (µM)Inhibition TypeReference
Phosphonic AcidFosfomycinE. coli MurA8.8Irreversible, Covalent
PyrrolidinedioneCompound 46E. coli MurA4.5Reversible, Non-covalent
PyrrolidinedioneCompound 7E. coli MurA5Reversible, Non-covalent
Cyclic DisulfideRWJ-3981E. coli MurA0.2 - 0.9Reversible, Non-covalent
Purine AnalogRWJ-140998E. coli MurA0.2 - 0.9Reversible, Non-covalent
PyrazolopyrimidineRWJ-110192E. coli MurA0.2 - 0.9Reversible, Non-covalent

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of MurA inhibitors like fosfomycin relies on standardized biochemical assays. The MurA enzyme inhibition assay is a foundational method for determining the inhibitory activity of a compound.

This colorimetric assay is widely used to quantify the inhibitory effect of compounds on MurA activity by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

  • Principle: The MurA enzyme catalyzes the reaction between UNAG and PEP, producing EP-UNAG and Pi. The released phosphate is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically. The amount of Pi produced is inversely proportional to the inhibitory activity of the test compound.

  • Protocol:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.8), 200 µM UNAG, and the test compound at various concentrations. Include a known inhibitor like fosfomycin as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Pre-incubation: Add the MurA enzyme to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Start the enzymatic reaction by adding PEP to a final concentration of approximately 100 µM.

    • Reaction Termination and Detection: After a set incubation time, stop the reaction by adding a malachite green-based reagent.

    • Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for this assay.

MurA_Assay_Workflow A Prepare Reaction Mixture (Buffer, UNAG, Test Compound) B Add MurA Enzyme A->B C Pre-incubate for Inhibitor Binding B->C D Initiate Reaction with PEP C->D E Stop Reaction & Add Malachite Green Reagent D->E F Measure Absorbance (~620-650 nm) E->F G Calculate % Inhibition and Determine IC50 F->G

A generalized workflow for the MurA enzyme inhibition assay.

The MIC assay is a standard method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol (Broth Microdilution Method):

    • Preparation: Prepare serial dilutions of the test compound in a suitable growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanisms of Resistance

Resistance to fosfomycin can arise through several mechanisms:

  • Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters can decrease the uptake of fosfomycin into the bacterial cell. This is the most common mechanism of acquired resistance.

  • Target Modification: Mutations in the murA gene, particularly at the Cys115 binding site, can lead to a target enzyme that is no longer susceptible to inhibition by fosfomycin.

  • Enzymatic Inactivation: Some bacteria have acquired plasmid-encoded enzymes that can inactivate fosfomycin.

Conclusion

This compound serves as a valuable research tool for studying the pharmacokinetics and mechanism of the antibiotic fosfomycin. Its core mechanism of action, identical to that of its unlabeled counterpart, involves the irreversible inhibition of the MurA enzyme, a crucial step in bacterial peptidoglycan synthesis. A thorough understanding of this mechanism, coupled with robust experimental protocols, is essential for the ongoing development of novel antibacterial agents and for strategies to combat emerging antibiotic resistance.

References

An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (Rac)-Fosfomycin (benzylamine)-13C3, a stable isotope-labeled derivative of the broad-spectrum antibiotic Fosfomycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and applications, with a focus on its use in pharmacokinetic and metabolic studies.

Core Compound Properties

This compound is a salt composed of racemic Fosfomycin, labeled with three carbon-13 isotopes, and benzylamine. The isotopic labeling allows for the precise tracking and quantification of the Fosfomycin molecule in biological systems using mass spectrometry-based techniques, without altering its fundamental chemical and biological properties.

Data Presentation: Chemical and Physical Properties

PropertyValue
Molecular Formula C7H9N·13C3H7O4P
Molecular Weight 248.19 g/mol
Appearance White to Off-White Solid
CAS Number 1216461-18-5
Synonyms (3-Methyloxiranyl)phosphonic-13C3 acid benzylamine salt, P-[3-(Methyl-13C)-2-oxiranyl-1,2-13C2]phosphonic acid benzylamine salt, (1,2-Epoxypropyl-13C3)phosphonic acid benzylamine salt
Storage Temperature -20°C

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, Fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate. Fosfomycin, as a structural analog of PEP, binds to the active site of MurA and forms a covalent bond with a cysteine residue (Cys115 in E. coli MurA), leading to the irreversible inactivation of the enzyme. This blockage of the peptidoglycan synthesis pathway ultimately results in cell lysis and bacterial death.

Signaling Pathway: Peptidoglycan Biosynthesis and Fosfomycin Inhibition

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes MurB MurB UDP_GlcNAc_enolpyruvate->MurB Fosfomycin (Rac)-Fosfomycin-13C3 Fosfomycin->MurA Irreversibly Inhibits UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) MurB->UDP_MurNAc Mur_Ligases MurC, D, E, F UDP_MurNAc->Mur_Ligases Amino_Acids L-Ala, D-Glu, m-DAP Amino_Acids->Mur_Ligases D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Mur_Ligases UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) Mur_Ligases->UDP_MurNAc_pentapeptide Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Translocation Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Polymerization & Cross-linking

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Fosfomycin.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of Fosfomycin. It is important to note that this data is for the unlabeled compound. Due to the nature of stable isotope labeling, the biological activity and pharmacokinetic profile of this compound are expected to be virtually identical to those of the unlabeled parent compound.

Data Presentation: In Vitro Activity of Fosfomycin (MIC50/MIC90 in µg/mL)

OrganismMIC50MIC90
Escherichia coli0.51
Klebsiella pneumoniae416
Enterobacter cloacae864
Serratia marcescens816
Proteus mirabilis18
Pseudomonas aeruginosa64128
Staphylococcus aureus48
Enterococcus faecalis464

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Data Presentation: Pharmacokinetic Parameters of Fosfomycin in Rats (Single Intraperitoneal Dose)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-8 (µg·h/mL)
75115.30.25109.4
200267.10.25387.0
500830.50.25829.1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-8: Area under the plasma concentration-time curve from 0 to 8 hours.

Experimental Protocols

MurA Enzyme Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of a compound against the MurA enzyme by quantifying the inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • This compound or other test inhibitors

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer. A known MurA inhibitor like unlabeled Fosfomycin should be used as a positive control, and a vehicle control (e.g., DMSO) should be included.

  • Reaction Mixture Preparation: In a 96-well plate, add the diluted test compound or control.

  • Add a solution containing the MurA enzyme and UNAG to each well.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding PEP to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced by the MurA enzyme.

  • Incubate at room temperature for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of MurA inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Pharmacokinetic Study Using this compound

This protocol outlines a general workflow for a preclinical pharmacokinetic study in an animal model (e.g., rats) using a stable isotope-labeled compound.

Experimental Workflow: Pharmacokinetic Study

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Administer (Rac)-Fosfomycin-13C3 to Animal Models Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Extraction Extract Drug from Plasma Processing->Extraction LC_MS_Analysis Analyze Samples by LC-MS/MS Extraction->LC_MS_Analysis Quantification Quantify 13C3-Fosfomycin and any Metabolites LC_MS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Procedure:

  • Animal Acclimatization and Grouping: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions. Divide them into experimental groups.

  • Dosing: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intravenous, oral). Administer a single dose of the compound to each animal.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Process the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Extract (Rac)-Fosfomycin-13C3 and any potential metabolites from the plasma using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to specifically detect the mass-to-charge ratio of the 13C-labeled Fosfomycin, allowing for its accurate quantification even in the presence of endogenous compounds.

  • Data Analysis:

    • Construct a plasma concentration-time curve for each animal.

    • Use pharmacokinetic software to perform a non-compartmental analysis of the data.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: The stable isotope label enables precise measurement of the drug's concentration in various biological matrices, providing a clear understanding of its PK and ADME properties.

  • Metabolite Identification: The 13C label aids in the identification of drug metabolites by allowing them to be distinguished from endogenous molecules in mass spectrometry analysis.

  • Bioavailability and Bioequivalence Studies: It can be used as an internal standard in studies comparing different formulations of Fosfomycin.

  • Drug-Drug Interaction Studies: The labeled compound can be used to investigate the effect of co-administered drugs on the pharmacokinetics of Fosfomycin.

  • Mechanism of Action Studies: While the primary use is in PK, the labeled compound can also be used in studies to trace the interaction of Fosfomycin with its target, MurA, and to study the downstream metabolic consequences of MurA inhibition.

Conclusion

This compound is an essential research tool for the detailed investigation of the pharmacokinetic and metabolic profile of Fosfomycin. Its stable isotope label allows for highly sensitive and specific quantification in complex biological samples. This technical guide provides foundational information and standardized protocols to aid researchers and drug development professionals in the effective utilization of this compound in their studies, ultimately contributing to a better understanding of this important antibiotic and facilitating the development of new therapeutic strategies.

The Biological Activity of ¹³C-Labeled Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool in the fight against multidrug-resistant bacteria.[1] Isotopic labeling, particularly with Carbon-13 (¹³C), is a critical technique in drug discovery and development, enabling detailed studies of metabolic pathways, pharmacokinetics, and drug-target interactions. This technical guide provides an in-depth overview of the biological activity of fosfomycin, with a specific focus on the implications of ¹³C labeling. While direct comparative studies on the biological activity of ¹³C-labeled versus unlabeled fosfomycin are not extensively available in published literature, the scientific consensus assumes that the incorporation of ¹³C isotopes does not significantly alter the compound's biological efficacy. This assumption is based on the minor mass difference between ¹³C and ¹²C, which is unlikely to impact the stereochemistry and binding affinity of fosfomycin to its target enzyme, MurA.

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in bacterial cell wall biosynthesis.[2][3] It is actively transported into the bacterial cell via the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[4][5] Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by covalently binding to a cysteine residue in the active site. This prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to cell lysis.

Fosfomycin_Mechanism cluster_cell Bacterial Cell cluster_peptidoglycan Peptidoglycan Synthesis Fosfomycin_ext Fosfomycin (extracellular) Transporter GlpT/UhpT Transporters Fosfomycin_ext->Transporter Uptake Fosfomycin_int Fosfomycin (intracellular) Transporter->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_MurNAc UDP-N-acetylmuramic acid MurA->UDP_MurNAc Catalysis Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall

Caption: Mechanism of action of fosfomycin.

Quantitative Antibacterial Activity

The following tables summarize the in vitro activity of fosfomycin against a range of common Gram-positive and Gram-negative urinary tract pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Fosfomycin against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Escherichia coli170≤2≤2100
Klebsiella pneumoniae----
Proteus mirabilis----
Pseudomonas aeruginosa5---
Acinetobacter baumannii5---
Enterobacteriaceae20---

Data extracted from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility is based on established clinical breakpoints.

Table 2: In Vitro Activity of Fosfomycin against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Enterococcus faecalis----
Staphylococcus aureus----

Detailed quantitative data for Gram-positive organisms was not available in the provided search results.

Experimental Protocols

The following are standard methodologies for determining the antibacterial susceptibility of fosfomycin. These protocols are directly applicable for testing ¹³C-labeled fosfomycin to confirm its biological activity.

Agar Dilution

Agar dilution is considered the reference method for determining MICs.

Workflow:

Agar_Dilution_Workflow Start Start Prepare_Fosfomycin Prepare serial dilutions of ¹³C-labeled fosfomycin Start->Prepare_Fosfomycin Prepare_Agar Incorporate fosfomycin dilutions into molten Mueller-Hinton agar Prepare_Fosfomycin->Prepare_Agar Pour_Plates Pour agar into petri dishes and allow to solidify Prepare_Agar->Pour_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Pour_Plates->Prepare_Inoculum Inoculate_Plates Inoculate the surface of each plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Agar dilution susceptibility testing workflow.
Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative test.

Methodology:

  • A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.

  • A paper disk impregnated with a known concentration of ¹³C-labeled fosfomycin is placed on the agar surface.

  • The plate is incubated at 35-37°C for 16-20 hours.

  • The diameter of the zone of inhibition around the disk is measured and interpreted according to established standards to determine if the organism is susceptible, intermediate, or resistant.

Broth Microdilution

This method is a quantitative technique performed in a microtiter plate.

Methodology:

  • Serial dilutions of ¹³C-labeled fosfomycin are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of fosfomycin that prevents visible turbidity.

¹³C Labeling in Fosfomycin Research

While direct studies on the biological activity of ¹³C-labeled fosfomycin are sparse, ¹³C labeling has been instrumental in elucidating its biosynthesis and metabolism.

  • Biosynthesis Studies: Radioactive incorporation studies using ¹⁴C, and later stable isotope studies with ¹³C, have been crucial in identifying the precursors of the fosfomycin molecule. For instance, it was shown that the methyl carbon of methionine is the precursor of the methyl group in fosfomycin, and the carbon backbone is derived from glucose.

  • Metabolic and Biodegradation Studies: The synthesis of ¹³C-labeled intermediates has been used to study the biodegradation pathway of fosfomycin in microorganisms like Rhizobium huakuii.

  • Pharmacokinetic Studies: ¹³C-labeled fosfomycin is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of fosfomycin in biological matrices such as plasma and urine. This application relies on the labeled compound having identical chemical and physical properties to the unlabeled drug, further supporting the assumption of equivalent biological activity.

Conclusion

¹³C-labeled fosfomycin is an invaluable tool for advanced research in drug metabolism, pharmacokinetics, and mechanism of action studies. Based on fundamental chemical and biological principles, its biological activity is expected to be identical to that of unlabeled fosfomycin. The experimental protocols outlined in this guide provide a framework for researchers to verify the antibacterial efficacy of ¹³C-labeled fosfomycin in their specific applications. The continued use of isotopically labeled fosfomycin will undoubtedly contribute to a deeper understanding of its therapeutic potential and aid in the development of novel antibacterial strategies.

References

A Deep Dive into the Stereospecific World of Fosfomycin: Unraveling the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, has been a valuable weapon in the arsenal against bacterial infections for decades. Its bactericidal activity stems from the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the early stages of bacterial cell wall biosynthesis.[1][2] Chemically, fosfomycin possesses a chiral center, leading to the existence of two enantiomers: (+)-fosfomycin and (-)-fosfomycin. This in-depth technical guide explores the critical differences in the biological activity between racemic fosfomycin and its constituent enantiomers, providing a comprehensive resource for researchers and drug development professionals.

The Decisive Role of Stereochemistry in Antibacterial Efficacy

The antibacterial potency of fosfomycin is intrinsically linked to its stereochemistry. Extensive research has unequivocally demonstrated that the biological activity resides almost exclusively in one of the two enantiomers.

Key Findings:

  • The biologically active enantiomer of fosfomycin is (-)-fosfomycin , which corresponds to the (1R, 2S) absolute configuration .[3][4]

  • Conversely, the (+)-fosfomycin enantiomer, with the (1S, 2R) configuration, is considered biologically inactive .[3]

This stereospecificity underscores the highly selective nature of the interaction between fosfomycin and its molecular target, the MurA enzyme. The precise three-dimensional arrangement of the atoms in the (-)-fosfomycin molecule is essential for its effective binding to the active site of MurA and subsequent inhibition of peptidoglycan synthesis.

While the racemic mixture contains a 50:50 ratio of the active (-)-enantiomer and the inactive (+)-enantiomer, its overall efficacy is solely attributable to the presence of the (-)-form. The inactive (+)-enantiomer is often considered an isomeric ballast, contributing to the overall drug mass without providing any therapeutic benefit. In fact, one study utilized the enantiomer of the active form, referred to as FOM (+), which possesses no bactericidal activity, to investigate the immunomodulating effects of the fosfomycin backbone.

Quantitative Comparison of Biological Activity

A thorough understanding of the differences in biological activity requires a quantitative comparison of racemic fosfomycin and its enantiomers. This section summarizes the available data on their antibacterial and enzyme-inhibitory activities.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. While direct side-by-side comparisons in the literature are scarce, the established activity of clinically used fosfomycin, which is the (-)-enantiomer, provides a benchmark.

Table 1: Antibacterial Activity (MIC in µg/mL) of Fosfomycin

OrganismFosfomycin (unspecified, assumed active form) MIC RangeReference(s)
Escherichia coli≤0.25 to >256
Staphylococcus aureus4 to 8 (MIC50/MIC90)
Enterococcus faecalis94.4% susceptibility at ≤64 µg/mL
Pseudomonas aeruginosa64 to 128 (MIC50/MIC90)
Klebsiella pneumoniae8 to 16 (MIC50/MIC90)
Proteus mirabilis1 to 8 (MIC50/MIC90)
Enterobacter spp.8 to 16 (MIC50/MIC90)

Note: The MIC values for racemic fosfomycin would be expected to be approximately double those of the pure, active (-)-enantiomer to achieve the same concentration of the active compound.

Enzyme Inhibition: MurA IC50

The half-maximal inhibitory concentration (IC50) against the MurA enzyme provides a direct measure of the compound's inhibitory potency at the molecular level.

Table 2: MurA Enzyme Inhibition (IC50)

CompoundTarget OrganismIC50 (µM)NotesReference(s)
(-)-Fosfomycin E. coli~4The active enantiomer demonstrates potent inhibition of the MurA enzyme.
(+)-Fosfomycin E. coliNot reportedExpected to have a significantly higher or no measurable IC50 due to its inactivity.
Racemic Fosfomycin E. coliNot reportedThe IC50 would be influenced by the presence of the inactive (+)-enantiomer.

Stereospecificity of Bacterial Uptake

For fosfomycin to exert its antibacterial effect, it must first be transported into the bacterial cell. This process is primarily mediated by two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). The stereochemistry of fosfomycin likely plays a role in the efficiency of its uptake by these transporters.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin and its enantiomers can be determined using standard methods such as broth microdilution or agar dilution. It is crucial to supplement the growth medium with glucose-6-phosphate (G6P) to induce the UhpT transporter, which is often repressed under standard laboratory conditions.

Agar Dilution Method:

  • Prepare Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the test compound (racemic fosfomycin, (+)-fosfomycin, or (-)-fosfomycin). Supplement the agar with 25 µg/mL of glucose-6-phosphate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MurA Inhibition Assay (Colorimetric)

The inhibitory activity against the MurA enzyme can be quantified by measuring the release of inorganic phosphate (Pi) from the substrate phosphoenolpyruvate (PEP).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES), UDP-N-acetylglucosamine (UNAG), and the purified MurA enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds (racemic fosfomycin, (+)-fosfomycin, or (-)-fosfomycin) to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding PEP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Phosphate Detection: Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of fosfomycin's biological activity.

MurA_Inhibition_Pathway PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->EP_UNAG Catalyzes Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan Fosfomycin (-)-Fosfomycin Fosfomycin->MurA Irreversibly Inhibits

Caption: Inhibition of the bacterial cell wall synthesis pathway by (-)-fosfomycin.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Agar Plates with Serial Dilutions of Fosfomycin (and Glucose-6-Phosphate) Inoculate Inoculate Plates Media->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The biological activity of fosfomycin is a clear demonstration of the principle of stereochemistry in pharmacology. The antibacterial efficacy resides exclusively in the (-)-(1R, 2S)-enantiomer, which effectively inhibits the MurA enzyme, a critical component of bacterial cell wall synthesis. The (+)-(1S, 2R)-enantiomer is biologically inactive. Consequently, racemic fosfomycin exhibits approximately half the potency of the pure, active enantiomer. This distinction is crucial for drug development professionals in the synthesis, formulation, and clinical application of fosfomycin and its derivatives. Future research should focus on elucidating the precise stereospecific interactions with bacterial transport systems to further optimize the delivery of this important antibiotic.

References

The Benzylamine Salt of Fosfomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the benzylamine salt of fosfomycin, with a primary focus on its application in research settings. While various salt forms of fosfomycin are utilized clinically, the benzylamine salt, particularly its isotopically labeled form, serves a crucial role in the advancement of our understanding of this potent antibiotic. This document will detail its principal purpose, the fundamental mechanism of action of fosfomycin, and provide context with pharmacokinetic data from clinically relevant fosfomycin salts.

Purpose of Fosfomycin Benzylamine Salt

The primary documented application of the benzylamine salt of fosfomycin is as a research tool, specifically in the form of rac-Fosfomycin-13C3 Benzylamine Salt.[1] This carbon-13 labeled derivative of fosfomycin is instrumental in pharmacokinetic (PK) studies.[1] The isotopic labeling allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of fosfomycin in vivo.[1]

By using techniques such as mass spectrometry, scientists can distinguish the labeled fosfomycin from other endogenous compounds within a biological system, enabling precise quantification and pathway analysis.[1] This is critical for:

  • Metabolic Pathway Elucidation: Tracing how and where the drug is metabolized in the body.[1]

  • Antibiotic Resistance Research: Aiding in the study of resistance mechanisms in various bacterial strains.

  • Drug Development: Providing essential data for the development of new therapeutic strategies involving fosfomycin.

It is important to note that the benzylamine salt form does not alter the inherent mechanism of action of the fosfomycin molecule.

Mechanism of Action of Fosfomycin

Fosfomycin exhibits a unique bactericidal mechanism by inhibiting the initial step of bacterial cell wall synthesis. This action is achieved through the irreversible inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.

The key steps in fosfomycin's mechanism of action are:

  • Cellular Entry: Fosfomycin enters the bacterial cell through two primary transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).

  • Enzyme Inhibition: Inside the bacterium, fosfomycin, acting as an analog of phosphoenolpyruvate (PEP), covalently binds to a cysteine residue in the active site of the MurA enzyme.

  • Peptidoglycan Synthesis Blockade: This irreversible binding inactivates MurA, preventing the catalysis of the first committed step in peptidoglycan biosynthesis—the formation of UDP-N-acetylmuramic acid.

  • Bactericidal Effect: The disruption of peptidoglycan synthesis leads to a compromised cell wall and ultimately, bacterial cell death.

This distinct mechanism of action contributes to fosfomycin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.

Signaling Pathway Diagram

Fosfomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA Substrate PEP Phosphoenolpyruvate (PEP) PEP->MurA Substrate UDP_MurNAc UDP-N-acetylmuramic acid (Peptidoglycan Precursor) MurA->UDP_MurNAc Catalyzes CellWall Peptidoglycan Cell Wall Synthesis UDP_MurNAc->CellWall Fosfomycin_ext Fosfomycin GlpT GlpT/ UhpT Transporters Fosfomycin_ext->GlpT Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int Fosfomycin_int->MurA Irreversibly Inhibits

Caption: Mechanism of action of fosfomycin in bacterial cell wall synthesis.

Pharmacokinetics of Clinically Used Fosfomycin Salts

While specific pharmacokinetic data for the benzylamine salt in a therapeutic context is not available, understanding the PK parameters of clinically approved fosfomycin salts (tromethamine, disodium, and calcium) is essential for drug development professionals. The data gathered using the labeled benzylamine salt would be of a similar nature to that presented below.

Fosfomycin is a low-molecular-weight, hydrophilic drug with negligible binding to plasma proteins. It is primarily cleared unchanged by the kidneys through glomerular filtration.

Salt FormAdministrationBioavailabilityCmax (serum)TmaxElimination Half-lifePrimary Use
Fosfomycin Tromethamine Oral~30-40%22–32 mg/L (after 3g dose)2–2.5 hours~5.7 hoursUncomplicated UTIs
Fosfomycin Disodium Intravenous100%200–644 mg/LN/A1.5–2 hoursSystemic infections
Fosfomycin Calcium OralLower than tromethamine saltVariableVariableVariableLess common for oral use

Data compiled from multiple sources. Values can vary between studies and patient populations.

Experimental Protocols: A General Workflow for Pharmacokinetic Studies

The use of rac-Fosfomycin-13C3 Benzylamine Salt is integral to in vivo pharmacokinetic studies. A generalized experimental workflow for such a study is outlined below.

Experimental Workflow Diagram

PK_Workflow start Start: Hypothesis and Study Design dose_prep Preparation of rac-Fosfomycin-13C3 Benzylamine Salt Formulation start->dose_prep admin Administration to Animal Model (e.g., oral, IV) dose_prep->admin sampling Time-course Collection of Biological Samples (Blood, Urine, Tissues) admin->sampling extraction Extraction of Labeled Fosfomycin from Samples sampling->extraction analysis Quantification via Mass Spectrometry (LC-MS/MS) extraction->analysis modeling Pharmacokinetic Modeling and Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->modeling report Data Interpretation and Reporting modeling->report end End: PK Profile Determined report->end

Caption: Generalized workflow for a pharmacokinetic study using labeled compounds.

Clinical Trial Landscape for Fosfomycin

While the benzylamine salt is a research tool, numerous clinical trials have investigated the efficacy and safety of therapeutic fosfomycin salts (primarily tromethamine and disodium) for various indications. These studies are crucial for understanding the clinical utility of the fosfomycin molecule.

Recent clinical trials have explored the use of fosfomycin for:

  • Multidrug-Resistant (MDR) Infections: A randomized clinical trial evaluated intravenous fosfomycin for bacteremic urinary tract infections caused by MDR E. coli.

  • Combination Therapy: Studies have assessed fosfomycin as an adjunctive therapy for Staphylococcus aureus bacteremia.

  • Complicated Urinary Tract Infections (cUTIs): Intravenous fosfomycin is approved for treating cUTIs, including acute pyelonephritis.

  • Systemic Infections: The use of intravenous fosfomycin has been investigated for a range of serious systemic infections, such as osteomyelitis, nosocomial pneumonia, and bacteremia.

These trials provide a foundation for the potential expansion of fosfomycin's therapeutic applications, particularly in an era of increasing antimicrobial resistance.

Conclusion

The benzylamine salt of fosfomycin, especially in its isotopically labeled form, is a vital tool for the scientific community. Its primary purpose is to facilitate detailed pharmacokinetic research, which is fundamental to understanding and optimizing the therapeutic use of fosfomycin. While not a clinical therapeutic itself, the insights gained from studies using the benzylamine salt contribute significantly to the effective deployment of other fosfomycin formulations against a wide spectrum of bacterial pathogens, including those with extensive drug resistance. This technical guide has provided an overview of its purpose, the core mechanism of action of the parent molecule, and the broader context of fosfomycin's pharmacokinetic profile and clinical applications.

References

The Discovery and History of Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a unique phosphonic acid derivative antibiotic, has experienced a resurgence in clinical interest owing to its efficacy against multidrug-resistant pathogens. This technical guide provides an in-depth exploration of the discovery and history of fosfomycin, detailing the pivotal experiments and methodologies that led to its identification and characterization. It includes a comprehensive summary of its initial antimicrobial activity, detailed experimental protocols for its isolation and the key screening assay used in its discovery, and a visualization of its mechanism of action. This document serves as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering a historical perspective and technical foundation for the continued study and application of this important antibiotic.

Introduction

Fosfomycin, originally named phosphonomycin, is a broad-spectrum antibiotic that was first reported in 1969.[1] Its discovery was the result of a collaborative effort between Merck and the Compañía Española de Penicilina y Antibióticos (CEPA).[2] The antibiotic was isolated from fermentation broths of Streptomyces fradiae.[1][2] Fosfomycin is structurally distinct from other antibiotic classes, containing a unique epoxide ring and a stable carbon-phosphorus bond.[3] This unique structure is responsible for its novel mechanism of action, which involves the inhibition of the initial step in bacterial cell wall biosynthesis. This guide delves into the historical context of fosfomycin's discovery, the scientific methodologies employed in its early development, and its foundational antimicrobial characteristics.

The Discovery of Fosfomycin: A Historical Timeline

The journey to the discovery of fosfomycin began with a soil sample collected in Spain. In 1966, a Spanish microbiologist, Sagrario Mochales del Val, of CEPA, identified a strain of Streptomyces fradiae from a soil sample from Mount Montgó in Jávea (Alicante). This strain was found to produce a substance with potent antibacterial activity. This finding was part of a broader antibiotic screening program.

The formal announcement of the discovery of phosphonomycin was made in a series of papers published in Science in October 1969. The primary publication by Hendlin et al. described the isolation of the new antibiotic from Streptomyces fradiae, as well as from other Streptomyces species like Streptomyces viridochromogenes and Streptomyces wedmorensis. A companion paper by Christensen et al. detailed the structure elucidation and chemical synthesis of the molecule.

The initial development and production of fosfomycin on an industrial scale were undertaken by CEPA in Spain.

Initial Antimicrobial Activity

Fosfomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in early studies. The initial in vitro and in vivo efficacy of fosfomycin was a key factor in its development.

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of fosfomycin against a range of clinically relevant bacteria were determined in the initial studies. The data presented below is a summary of the early findings.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus--~1-
Escherichia coli----
Klebsiella pneumoniae-8 - 16816
Enterobacter spp.-8 - 16816
Proteus mirabilis-1 - 818
Pseudomonas aeruginosa-64 - 12864128
Enterococcus faecalis-32 - 643264
Streptococcus pneumoniae-Variable--
Streptococcus pyogenes-Variable--
Streptococcus agalactiae-Variable--

Note: The exact number of strains and complete MIC ranges from the original 1969 publications are not fully detailed in the available literature. The MIC values for some species are based on later compilations of early data.

In Vivo Efficacy

Early animal studies demonstrated the effectiveness of fosfomycin in treating experimental infections. When administered orally to mice, it was effective against infections caused by both Gram-positive and Gram-negative microorganisms. Intravenous administration was also shown to be effective against intraperitoneal infections in mice caused by E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella schottmuelleri, Staphylococcus aureus, and Streptococcus pyogenes.

Key Experimental Protocols

The discovery and characterization of fosfomycin involved several key experimental procedures. The methodologies for the initial screening, isolation, and purification are detailed below.

The SPHERO Assay: A Novel Screening Method

The discovery of fosfomycin was facilitated by a unique screening assay known as the SPHERO assay. This assay was designed to identify inhibitors of bacterial cell wall synthesis by observing morphological changes in bacteria.

Principle: The assay is based on the principle that in an osmotically protective medium, bacteria with inhibited cell wall synthesis will not lyse but will instead form osmotically sensitive spherical protoplasts or spheroplasts.

Detailed Methodology:

  • Organism Preparation: A suitable Gram-negative indicator organism, such as a strain of Escherichia coli, is cultured to a logarithmic growth phase.

  • Assay Medium: A hypertonic medium is prepared to prevent the lysis of spheroplasts. This is typically a standard bacteriological broth supplemented with an osmotic stabilizer like sucrose.

  • Screening Plate Preparation: The assay is performed in multi-well microtiter plates. Each well contains the assay medium inoculated with the indicator organism.

  • Addition of Test Samples: Fermentation broths from various microbial cultures (in the case of fosfomycin, from Streptomyces species) are added to individual wells.

  • Incubation: The plates are incubated under conditions suitable for the growth of the indicator organism.

  • Microscopic Examination: After incubation, the wells are examined microscopically for the presence of spheroplasts. The formation of spherical cells, in contrast to the normal rod shape of the control wells, indicates the presence of a cell wall synthesis inhibitor.

Isolation and Purification of Fosfomycin

The original method for isolating fosfomycin from the fermentation broth of Streptomyces fradiae involved a multi-step purification process to yield the crystalline antibiotic.

Detailed Methodology:

  • Fermentation: Streptomyces fradiae is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

  • Broth Clarification: The fermentation broth is harvested and clarified by filtration or centrifugation to remove the mycelia and other solid materials.

  • Anion Exchange Chromatography: The clarified broth is adjusted to a neutral pH and applied to a column packed with a strong base anion exchange resin, such as Dowex 1-X2 (chloride form). Fosfomycin, being an acidic compound, binds to the resin.

  • Elution: The column is washed with deionized water to remove unbound impurities. Fosfomycin is then eluted with a salt solution, such as 0.3 M sodium chloride.

  • Fraction Analysis: The eluted fractions are collected and assayed for antibacterial activity using a bioassay, for example, a disk diffusion assay against a susceptible organism like Proteus vulgaris.

  • Desalting and Concentration: The active fractions are pooled, concentrated under reduced pressure, and desalted using a gel filtration column, such as Bio-Gel P-2. The column is eluted with water or a dilute organic solvent.

  • Crystallization: The desalted, active fractions are concentrated further. Crystallization of fosfomycin can be achieved through various methods, including the addition of a suitable counter-ion to form a salt or by co-crystallization with a carrier molecule.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting a very early and essential step in the biosynthesis of the bacterial cell wall peptidoglycan.

The Target: MurA Enzyme

The molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).

Molecular Mechanism of Inhibition

Fosfomycin is a structural analog of PEP and acts as an irreversible inhibitor of MurA. It enters the bacterial cell through the glycerophosphate and hexose phosphate transport systems. Once inside the cytoplasm, it covalently binds to a cysteine residue in the active site of the MurA enzyme. This alkylation of the active site permanently inactivates the enzyme, thereby blocking the synthesis of peptidoglycan precursors. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Visualizations

Experimental Workflow for Fosfomycin Discovery

Fosfomycin_Discovery_Workflow Soil_Sample Soil Sample Collection (Mount Montgó, Spain) Isolation_of_Streptomyces Isolation of Streptomyces fradiae Soil_Sample->Isolation_of_Streptomyces Fermentation Fermentation of S. fradiae Isolation_of_Streptomyces->Fermentation SPHERO_Assay SPHERO Assay Screening Fermentation->SPHERO_Assay Active_Broth Identification of Active Broth SPHERO_Assay->Active_Broth Observation of Spheroplasts Isolation_Purification Isolation and Purification Active_Broth->Isolation_Purification Structure_Elucidation Structure Elucidation Isolation_Purification->Structure_Elucidation Antimicrobial_Testing Antimicrobial Activity Testing Isolation_Purification->Antimicrobial_Testing Chemical_Synthesis Chemical Synthesis Structure_Elucidation->Chemical_Synthesis

References

physical and chemical characteristics of (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Fosfomycin (benzylamine)-13C3, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's properties, analytical methodologies for its characterization, and its primary applications in scientific research.

Introduction

This compound is the isotopically labeled form of the broad-spectrum antibiotic Fosfomycin, complexed with benzylamine. The inclusion of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Fosfomycin itself is a phosphonic acid derivative that inhibits the initial step of bacterial cell wall biosynthesis.[2][3]

Physicochemical Characteristics

This compound is a white to off-white solid.[4] As a racemic mixture, it is optically inactive. The compound's ionic nature, resulting from the salt formation between the benzylamine cation and the phosphonate anion, contributes to its high solubility in water.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₇¹³C₃H₁₆NO₄P
Molecular Weight 248.19 g/mol
Appearance White to Off-White Solid
CAS Number 1216461-18-5
Melting Point 94 °C (for unlabeled Fosfomycin)
Solubility Highly soluble in water.
Storage Temperature -20°C or 2-8°C in a refrigerator under an inert atmosphere.
Purity >95% (by HPLC)

Mechanism of Action

The antibacterial activity of the parent compound, fosfomycin, stems from its ability to inhibit the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the enzyme's active site. This blockage of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death. The benzylamine salt form does not alter this fundamental mechanism of action.

Diagram 1: Fosfomycin Mechanism of Action

Fosfomycin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA EP_UNAG UDP-N-acetylglucosamine enolpyruvate MurA->EP_UNAG Catalyzes Peptidoglycan Peptidoglycan (Cell Wall Component) EP_UNAG->Peptidoglycan Further steps Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Synthesis Blocked Fosfomycin (Rac)-Fosfomycin Fosfomycin->MurA Irreversibly Inhibits (covalent bond to Cys115)

Caption: Mechanism of action of Fosfomycin, inhibiting the MurA enzyme in the bacterial cytoplasm.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for its application in research. Below are methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. Due to the polar nature of fosfomycin, specialized columns and mobile phases are required.

  • Method 1: Mixed-Mode Chromatography

    • Column: Amaze TH Mixed-Mode Column (HILIC, cation-exchange, anion-exchange).

    • Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile, the amount of buffer, and the buffer pH.

    • Detector: Evaporative Light Scattering Detector (ELSD) is suitable for detecting compounds like fosfomycin that lack a strong UV chromophore.

  • Method 2: Reversed-Phase with Ion-Pairing Agents

    • Column: C18 reversed-phase columns (e.g., Discovery C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM KH₂PO₄) containing an ion-pairing agent like hexylamine, with the pH adjusted to around 6.

    • Detector: UV detection at low wavelengths (e.g., 195 nm).

Diagram 2: HPLC Analysis Workflow

HPLC_Workflow cluster_workflow HPLC Analysis Workflow for this compound prep Sample Preparation Dissolve in appropriate solvent (e.g., mobile phase) hplc HPLC System Column: Mixed-Mode or RP with Ion-Pairing Mobile Phase: ACN/Buffer Flow Rate: e.g., 1 mL/min prep->hplc detection Detection ELSD or UV (low λ) hplc->detection analysis Data Analysis Determine purity and concentration detection->analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of fosfomycin in biological matrices, where this compound serves as an internal standard.

  • Sample Preparation: Protein precipitation from plasma samples.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.

  • Ionization: Negative electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions for Fosfomycin: m/z 137.0 > 79.0.

    • MRM Transitions for 13C3-Fosfomycin (Internal Standard): m/z 140.0 > 79.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ³¹P-NMR is a robust method for the determination of fosfomycin and its impurities.

  • Technique: ³¹P-NMR spectroscopy.

  • Standard: An external standard, such as trimethyl phosphate in a coaxial insert, can be used for quantification.

  • Analysis: The ³¹P NMR spectrum of fosfomycin typically shows a signal around 11.9 ppm. The integration of this signal relative to the standard allows for accurate quantification.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

  • Storage: The compound should be stored at -20°C or in a refrigerator at 2-8°C under an inert atmosphere.

  • Stability: Fosfomycin solutions in elastomeric pumps have been shown to be stable for at least 5 days at 4°C and 34°C. While specific stability data for the benzylamine salt in various solvents is not extensively published, it is recommended to prepare solutions fresh and store them under refrigerated conditions for short-term use.

Conclusion

This compound is a critical tool for advanced pharmaceutical research, particularly in the field of antibiotic development and pharmacokinetics. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable its effective use as an internal standard. This guide provides a foundational understanding for researchers and scientists to confidently incorporate this isotopically labeled compound into their studies. Further experimental validation of specific parameters such as melting point and solubility in various organic solvents is recommended for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Fosfomycin (benzylamine)-13C3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Rac)-Fosfomycin (benzylamine)-13C3 as an internal standard in mass spectrometry-based quantification of fosfomycin. This stable isotope-labeled compound is crucial for accurate and precise measurement of fosfomycin in complex biological matrices, addressing the challenges posed by the antibiotic's small size and high polarity.

Application: Quantitative Bioanalysis of Fosfomycin

This compound is the recommended internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and bioequivalence studies of fosfomycin. Its use corrects for variability in sample preparation and matrix effects, ensuring high-quality data.[1][2]

Key Advantages:

  • Structural Analogue: As a stable isotope-labeled version of fosfomycin, it shares near-identical physicochemical properties, ensuring it behaves similarly to the unlabeled drug during extraction and ionization.[1][3]

  • Co-elution: It co-elutes with fosfomycin under typical hydrophilic interaction liquid chromatography (HILIC) conditions, which is the preferred separation technique for this polar analyte.[1]

  • Distinct Mass: The three 13C atoms provide a +3 Da mass shift, allowing for clear differentiation from the unlabeled fosfomycin in the mass spectrometer without isotopic interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of fosfomycin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Fosfomycin and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Fosfomycin137.0 - 137.0579.0Negative
This compound (IS)140.079.0Negative

Data compiled from multiple sources.

Table 2: Performance Characteristics of LC-MS/MS Methods

MatrixConcentration RangeLinearity (R²)LLOQRecovery (%)Within-day Precision (%)Between-day Precision (%)
Human Plasma0.02 - 6.0 ppm (in solution)>0.9990.02 ppm (in solution)60.7 - 81.2<1.7<3.8
Human Urine0.75 - 375 mg/L>0.99980.75 mg/L102.5<1.5<5.0
Prostatic Tissue0.1 - 20 µg/g>0.9990.1 µg/g~97<9.8<9.9

This table represents a summary of data from various validated methods and should be used for guidance.

Experimental Protocols

Protocol 1: Quantification of Fosfomycin in Human Plasma and Urine

This protocol is adapted from a validated method for the simultaneous analysis of fosfomycin in plasma and urine.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Fosfomycin reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma/urine samples

2. Preparation of Stock Solutions and Standards:

  • Prepare a 100 mg/L stock solution of the internal standard, this compound, in an ammonium formate/ultrapure water solution (pH 7; 4 mM).

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma or urine with appropriate concentrations of the fosfomycin reference standard.

3. Sample Preparation:

  • Transfer 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add a specified amount of the internal standard stock solution.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Alternatively, for a simpler cleanup, use an ultrafiltration step.

  • Transfer 50 µL of the clear supernatant/filtrate and mix with 200 µL of acetonitrile in an autosampler vial.

4. LC-MS/MS Analysis:

  • LC System: A UHPLC system equipped with a HILIC column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.

5. Data Analysis:

  • Quantify fosfomycin by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

  • Determine the concentration of fosfomycin in unknown samples from the calibration curve.

Protocol 2: Quantification of Fosfomycin in Prostatic Tissue

This protocol is based on a method for analyzing fosfomycin in homogenized tissue samples.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of tissue homogenization equipment.

2. Sample Preparation:

  • Weigh the prostatic tissue sample.

  • Add ultrapure water (twice the weight of the tissue) and homogenize.

  • Transfer 3 µL of the tissue homogenate and dilute with 47 µL of ultrapure water.

  • Add 150 µL of a methanol solution containing the internal standard, this compound.

  • Vortex for 20 seconds and then centrifuge at high speed (e.g., 10,800 x g) for 5 minutes.

  • Transfer 100 µL of the clear supernatant into an autosampler vial.

3. LC-MS/MS Analysis and Data Analysis:

  • Follow steps 4 and 5 from Protocol 1. The final concentrations should be normalized per gram of prostatic tissue.

Visualizations

Fosfomycin Mechanism of Action

Fosfomycin exerts its antibacterial effect by inhibiting the initial step of peptidoglycan synthesis in the bacterial cell wall. It gains entry into the bacterial cell through glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transporters. Inside the cell, it irreversibly inhibits the enzyme MurA by acting as an analog of phosphoenolpyruvate (PEP). This blockage prevents the formation of UDP-N-acetylmuramic acid, a crucial precursor for the bacterial cell wall, leading to cell lysis.

Fosfomycin_Mechanism cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Bacterial Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake UhpT UhpT Transporter Fosfomycin->UhpT Fos_in Fosfomycin GlpT->Fos_in UhpT->Fos_in MurA MurA Enzyme Fos_in->MurA Inhibits CellWall_Precursor UDP-N-acetylmuramic acid (Cell Wall Precursor) MurA->CellWall_Precursor Catalyzes PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA CellLysis Cell Lysis CellWall_Precursor->CellLysis Synthesis Blocked

Caption: Mechanism of action of Fosfomycin.

Experimental Workflow for Sample Analysis

The general workflow for quantifying fosfomycin in biological samples using this compound involves sample collection, preparation with the internal standard, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard ((Rac)-Fosfomycin-13C3) Sample->Spike Preparation Sample Preparation (Protein Precipitation / Ultrafiltration) Spike->Preparation LC HILIC Separation Preparation->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS->Analysis Result Quantitative Result Analysis->Result

Caption: General workflow for fosfomycin quantification.

References

Application Notes and Protocols: (Rac)-Fosfomycin (benzylamine)-13C3 for In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1] The use of stable isotope-labeled compounds allows for the tracing of atoms through metabolic networks, providing a dynamic view of cellular metabolism.[1][2] (Rac)-Fosfomycin (benzylamine)-13C3 is a stable isotope-labeled version of the broad-spectrum antibiotic fosfomycin. This compound serves as a valuable tool for in vivo metabolic flux analysis (MFA), particularly in the study of bacterial metabolism during infection.

Fosfomycin exerts its bactericidal effect by inhibiting the enzyme MurA, which catalyzes the first committed step in bacterial cell wall peptidoglycan synthesis.[3][4] By using 13C-labeled fosfomycin, researchers can track the uptake and metabolic fate of the drug within pathogenic bacteria in a living host. This allows for the investigation of bacterial metabolic activity, the identification of active metabolic pathways, and the elucidation of mechanisms of action and resistance.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic flux analysis to study bacterial metabolism in a murine infection model.

Compound Information

PropertyValue
Compound Name This compound
Synonyms Phosphomycin-13C3 Benzylamine Salt
Molecular Formula C7H9N·13C3H7O4P
Molecular Weight 248.19 g/mol
Appearance White to Off-White Solid
Application Isotopic tracer for in vivo metabolic flux analysis, internal standard for mass spectrometry

Principle of the Method

The core principle of this method is to introduce this compound into an in vivo infection model. The 13C atoms on the fosfomycin molecule act as a tracer. As the bacteria take up the labeled fosfomycin, the 13C label is incorporated into the bacterial metabolome. By analyzing the distribution of the 13C label in various bacterial metabolites using mass spectrometry, it is possible to infer the activity of specific metabolic pathways. This approach allows for the quantitative analysis of metabolic fluxes, providing insights into the physiological state of the bacteria during infection.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of fosfomycin and the general experimental workflow for in vivo metabolic flux analysis.

fosfomycin_pathway cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm Fosfomycin_13C3 (Rac)-Fosfomycin (benzylamine)-13C3 UhpT_GlpT UhpT/GlpT Transporters Fosfomycin_13C3->UhpT_GlpT Uptake Fosfomycin_13C3_in Fosfomycin-13C3 UhpT_GlpT->Fosfomycin_13C3_in MurA MurA Enzyme Fosfomycin_13C3_in->MurA Inhibition Bacterial_Metabolism Central Carbon Metabolism Fosfomycin_13C3_in->Bacterial_Metabolism Metabolic Processing Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis MurA->Peptidoglycan_synthesis Catalysis PEP Phosphoenolpyruvate (PEP) PEP->Peptidoglycan_synthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Peptidoglycan_synthesis Cell_wall Cell Wall Biosynthesis Peptidoglycan_synthesis->Cell_wall 13C_Metabolites 13C-Labeled Metabolites Bacterial_Metabolism->13C_Metabolites

Caption: Mechanism of action of 13C-labeled fosfomycin and its entry into bacterial metabolism.

experimental_workflow Infection_Model 1. Murine Infection Model (e.g., thigh or UTI model) Tracer_Admin 2. Administration of This compound Infection_Model->Tracer_Admin Sample_Collection 3. Tissue/Biofluid Collection (e.g., infected tissue, plasma, urine) Tracer_Admin->Sample_Collection Metabolite_Extraction 4. Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Processing and Metabolic Flux Analysis LC_MS_Analysis->Data_Analysis Biological_Interpretation 7. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General experimental workflow for in vivo metabolic flux analysis.

Experimental Protocols

Murine Infection Model

A neutropenic murine thigh infection model or a urinary tract infection (UTI) model is recommended for studying the in vivo efficacy and metabolism of fosfomycin.

Materials:

  • Pathogenic bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

  • 6-8 week old female ICR or BALB/c mice

  • Cyclophosphamide for inducing neutropenia (for thigh infection model)

  • Anesthetic (e.g., isoflurane)

  • Sterile saline solution

  • Bacterial culture medium (e.g., Mueller-Hinton broth)

Procedure (Thigh Infection Model):

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Culture the bacterial strain to mid-log phase and dilute to the desired inoculum concentration in sterile saline.

  • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.

Administration of this compound

The administration route and dosage should be based on previously published pharmacokinetic studies of fosfomycin in mice. Subcutaneous administration is a common and effective route.

Materials:

  • This compound

  • Sterile vehicle for dissolution (e.g., sterile water or saline)

  • Syringes and needles

Procedure:

  • Prepare a stock solution of this compound in the sterile vehicle.

  • At a predetermined time post-infection (e.g., 2 hours), administer the labeled fosfomycin to the mice via subcutaneous injection. The dosage should be sufficient to achieve therapeutic concentrations in the target tissue. Based on literature, a dose range of 50-200 mg/kg can be considered.

  • A control group of infected mice should receive the unlabeled fosfomycin or vehicle alone.

Sample Collection

Samples should be collected at time points that allow for the observation of isotopic labeling at a pseudo-steady state.

Materials:

  • Surgical tools for tissue dissection

  • Tubes pre-filled with quenching solution (e.g., 80% methanol, pre-chilled to -80°C)

  • Liquid nitrogen

  • EDTA-coated tubes for blood collection

Procedure:

  • At the desired time points post-tracer administration (e.g., 30, 60, 120 minutes), euthanize the mice.

  • Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Rapidly dissect the infected tissue (e.g., thigh muscle, kidneys, bladder).

  • Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.

  • Store all samples at -80°C until metabolite extraction.

Metabolite Extraction from Infected Tissue

Materials:

  • 80% Methanol (HPLC grade, pre-chilled to -80°C)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue samples (typically 20-50 mg).

  • Homogenize the tissue in a pre-chilled tube with ice-cold 80% methanol.

  • Incubate the homogenate on ice to allow for protein precipitation and metabolite extraction.

  • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant using a vacuum concentrator.

  • Store the dried metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to separate and quantify the isotopologues of fosfomycin and other relevant metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

LC-MS/MS Method Parameters (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • MRM Transitions:

    • Fosfomycin: m/z 137.0 -> 79.0

    • (Rac)-Fosfomycin-13C3: m/z 140.0 -> 79.0

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan for untargeted analysis.

Data Processing and Metabolic Flux Analysis

The raw LC-MS/MS data is processed to determine the mass isotopologue distributions (MIDs) of fosfomycin and its downstream metabolites. This data is then used for metabolic flux analysis.

Software:

  • Software for processing raw mass spectrometry data (e.g., vendor-specific software)

  • Software for metabolic flux analysis (e.g., WUflux, INCA)

Procedure:

  • Integrate the peak areas for each isotopologue of the target metabolites.

  • Correct for the natural abundance of stable isotopes.

  • Calculate the MIDs for each metabolite.

  • Use the MIDs as input for a metabolic network model to calculate the relative or absolute metabolic fluxes.

Data Presentation

The quantitative data from the in vivo metabolic flux analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Pharmacokinetic Parameters of Fosfomycin in Mice (Example Data)

ParameterDose: 50 mg/kgDose: 200 mg/kg
Cmax (mg/L) 10.5 ± 2.142.4 ± 5.8
AUC0-∞ (mg·h/L) 21.8 ± 4.387.0 ± 11.2
t1/2 (h) 0.7 ± 0.11.1 ± 0.2
Data presented as mean ± standard deviation. Data is illustrative and based on published studies.

Table 2: 13C Enrichment in Bacterial Metabolites (Illustrative Data)

Metabolite% 13C Enrichment (30 min)% 13C Enrichment (60 min)% 13C Enrichment (120 min)
Fosfomycin-13C3 95.2 ± 3.188.5 ± 4.575.1 ± 6.2
Metabolite A 10.3 ± 1.525.6 ± 2.840.2 ± 3.9
Metabolite B 5.1 ± 0.815.2 ± 1.928.9 ± 3.1
Data represents the percentage of the metabolite pool that is labeled with 13C at different time points post-tracer administration.

Conclusion

The use of this compound in conjunction with in vivo metabolic flux analysis provides a powerful approach to quantitatively assess bacterial metabolism during an active infection. This methodology can offer valuable insights into the metabolic pathways essential for bacterial survival and proliferation within a host, aid in the development of novel antimicrobial strategies, and enhance our understanding of drug-target interactions in a physiologically relevant context. The protocols outlined in these application notes provide a framework for conducting such studies, which can be adapted to specific research questions and experimental models.

References

Application Notes and Protocols for 13C Labeled Fosfomycin Bacterial Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2][3] Its efficacy is critically dependent on its transport into the bacterial cell. This application note provides a detailed protocol for a bacterial uptake assay using 13C labeled fosfomycin to quantitatively measure its intracellular accumulation. Understanding the kinetics of fosfomycin uptake is crucial for overcoming resistance, optimizing dosing regimens, and developing synergistic drug combinations.

Fosfomycin enters bacterial cells, such as Escherichia coli, through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[3][4] The expression of the UhpT transporter is notably induced by glucose-6-phosphate (G6P). Therefore, the inclusion of G6P in the assay medium is often necessary to accurately assess fosfomycin uptake, particularly in species that rely on the UhpT system. This protocol outlines methods for sample preparation and analysis using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the intracellular concentration of 13C-fosfomycin.

Principle of the Assay

This assay measures the time-dependent uptake of 13C labeled fosfomycin into bacterial cells. A known concentration of 13C-fosfomycin is added to a bacterial culture. At specific time points, aliquots of the culture are rapidly collected and quenched to halt metabolic activity and prevent efflux of the antibiotic. The bacterial cells are then separated from the extracellular medium, and intracellular metabolites, including 13C-fosfomycin, are extracted. The concentration of intracellular 13C-fosfomycin is then quantified using either LC-MS/MS or NMR spectroscopy. The use of a 13C labeled compound allows for precise differentiation from any endogenous unlabeled fosfomycin and provides a robust method for quantification.

Signaling Pathway for Fosfomycin Uptake

The uptake of fosfomycin is intricately linked to the metabolic state of the bacterium, particularly its carbohydrate metabolism. The diagram below illustrates the key transporters involved in fosfomycin uptake in bacteria like E. coli.

Fosfomycin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Fosfomycin Fosfomycin GlpT GlpT (Glycerol-3-P Transporter) Fosfomycin->GlpT UhpT UhpT (Hexose-6-P Transporter) Fosfomycin->UhpT G6P G6P G6P->UhpT induces Int_Fosfomycin Intracellular Fosfomycin GlpT->Int_Fosfomycin UhpT->Int_Fosfomycin MurA MurA Enzyme Int_Fosfomycin->MurA inhibits

Caption: Fosfomycin uptake is mediated by GlpT and UhpT transporters.

Experimental Workflow

The general workflow for the 13C labeled fosfomycin bacterial uptake assay is depicted below. This workflow is applicable to both LC-MS and NMR analysis, with variations in the sample processing and data acquisition steps.

Experimental_Workflow A Bacterial Culture Preparation B Addition of 13C-Fosfomycin (and G6P) A->B C Time-Course Sampling B->C D Rapid Quenching C->D E Cell Pellet Collection D->E F Metabolite Extraction E->F G_LCMS LC-MS/MS Analysis F->G_LCMS LC-MS Path G_NMR NMR Analysis F->G_NMR NMR Path H Data Analysis & Quantification G_LCMS->H G_NMR->H

Caption: General experimental workflow for the 13C-fosfomycin uptake assay.

Experimental Protocols

Materials and Reagents
  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • 13C labeled fosfomycin (e.g., fosfomycin-13C3)

  • Growth medium (e.g., Mueller-Hinton Broth, M9 minimal medium)

  • Glucose-6-phosphate (G6P) solution

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Chloroform:Methanol:Water (1:3:1 v/v/v), pre-chilled to -20°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Sterile centrifuge tubes and filters (e.g., 0.22 µm pore size)

Protocol 1: LC-MS/MS Based Quantification
  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05.

    • Grow the culture to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • If investigating the effect of the UhpT transporter, supplement the growth medium with 25 µg/mL G6P.

  • Fosfomycin Uptake Assay:

    • Add 13C labeled fosfomycin to the bacterial culture to a final concentration of 64 µg/mL (or the desired concentration).

    • Incubate the culture at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 1 mL aliquot of the culture.

  • Rapid Quenching and Cell Collection:

    • Immediately transfer the 1 mL aliquot to a microcentrifuge tube containing 5 mL of ice-cold quenching solution. This will rapidly stop metabolic activity.

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular fosfomycin.

  • Metabolite Extraction:

    • Resuspend the final cell pellet in 500 µL of pre-chilled extraction solvent.

    • Incubate on ice for 15 minutes with intermittent vortexing to ensure cell lysis and metabolite extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Use a suitable column for polar compounds, such as a HILIC column.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection of 13C-fosfomycin.

    • Prepare a standard curve of 13C-fosfomycin in the extraction solvent to quantify the intracellular concentration.

Protocol 2: NMR Based Quantification

Steps 1-4 are identical to the LC-MS/MS protocol.

  • Sample Preparation for NMR:

    • After metabolite extraction, evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4) for NMR analysis.

  • NMR Analysis:

    • Acquire 1D 1H and 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer.

    • The 2D 1H-13C HSQC experiment is particularly useful as it will only detect compounds containing 13C, simplifying the analysis of the complex metabolite mixture.

    • Quantify the intracellular 13C-fosfomycin by integrating the corresponding peaks in the NMR spectra and comparing them to a known concentration of an internal standard.

Data Presentation

The quantitative data obtained from the assay should be summarized in a clear and structured table. This allows for easy comparison of fosfomycin uptake under different conditions, such as in the presence or absence of G6P, or between susceptible and resistant strains.

Bacterial StrainConditionIncubation Time (min)Intracellular 13C-Fosfomycin (µg/mg protein)
E. coli (Susceptible)No G6P300.8 ± 0.1
E. coli (Susceptible)+ 25 µg/mL G6P304.2 ± 0.5
E. coli (UhpT mutant)+ 25 µg/mL G6P300.9 ± 0.2
P. aeruginosa (Susceptible)+ 25 µg/mL G6P301.5 ± 0.3

Note: The data in this table is illustrative and based on expected outcomes from published literature. Actual results will vary depending on the specific experimental conditions and bacterial strains used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no detectable intracellular 13C-fosfomycin Inefficient uptake by the bacterial strain.Ensure the appropriate inducer (e.g., G6P) is used if the strain relies on an inducible transporter. Verify the viability of the bacterial culture.
Incomplete cell lysis.Try alternative lysis methods such as sonication or bead beating in addition to the solvent extraction.
Loss of metabolites during washing steps.Minimize the number of washing steps and ensure they are performed quickly with ice-cold PBS.
High variability between replicates Inconsistent sample handling.Ensure precise timing of sampling and quenching. Standardize cell pelleting and washing procedures.
Inaccurate normalization.Normalize the intracellular fosfomycin concentration to a stable cellular component, such as total protein content or cell number.
Contamination with extracellular fosfomycin Inadequate washing of the cell pellet.Increase the number of washing steps or the volume of PBS used. Ensure complete removal of the supernatant after each wash.

Conclusion

The protocol described in this application note provides a robust and reliable method for quantifying the uptake of 13C labeled fosfomycin into bacterial cells. By utilizing either LC-MS/MS or NMR spectroscopy, researchers can gain valuable insights into the mechanisms of fosfomycin transport and resistance. This information is essential for the rational design of new therapeutic strategies to combat bacterial infections.

References

Application Note: High-Throughput Quantification of (Rac)-Fosfomycin in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fosfomycin in human plasma. The assay utilizes a stable isotope-labeled internal standard, (Rac)-Fosfomycin-13C3, for accurate quantification. Sample preparation is streamlined through a simple protein precipitation step, enabling high-throughput analysis. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for retaining and separating the highly polar fosfomycin molecule. Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Fosfomycin is a broad-spectrum antibiotic effective against a wide range of multidrug-resistant (MDR) pathogens.[1][2] Its utility in treating severe infections has led to a renewed interest in its clinical application.[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3] Due to its small size and high polarity, fosfomycin is challenging to analyze using conventional reversed-phase liquid chromatography. This note details an LC-MS/MS method employing a HILIC column and a stable isotope-labeled internal standard, (Rac)-Fosfomycin-13C3 benzylamine salt, to achieve reliable and sensitive quantification in human plasma.

Experimental Protocols

Materials and Reagents
  • Fosfomycin Disodium Salt (Reference Standard)

  • (Rac)-Fosfomycin-13C3 Benzylamine Salt (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (Blank)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Fosfomycin Stock Solution (10 mg/mL): Accurately weigh and dissolve fosfomycin disodium salt in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of (Rac)-Fosfomycin-13C3 benzylamine salt in 5 mM ammonium acetate or an ammonium formate/water solution.

  • Working Internal Standard Solution (0.2 ppm): Dilute the IS stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to achieve the final working concentration.

  • Calibration Standards (CS): Prepare a series of working solutions by spiking blank human plasma with the fosfomycin stock solution to achieve final concentrations covering the desired analytical range (e.g., 0.02 to 6 µg/mL).

  • Quality Control Samples (QC): Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 1.5, and 15 µg/g). These should be prepared from a separate stock solution weighing.

Sample Preparation Protocol

A simple protein precipitation method is employed for plasma sample preparation.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the working internal standard solution (in acetonitrile/methanol) to the plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 12,700 rpm for 10 minutes at room temperature.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System UPLC/UHPLC System
Column HILIC Column (e.g., Shim-pack GIS HILIC, 150 x 3.0 mm, 3µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 90% B)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5.0 µL

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray (HESI), Negative Ion Mode
MRM Transitions Fosfomycin: 137.0 > 79.0 (Quantifier), 137.0 > 63.0 (Qualifier) Fosfomycin-13C3 (IS): 140.0 > 79.0
Nebulizing Gas Nitrogen, 3 L/min
Drying Gas Nitrogen, 10 L/min
Interface Temp. 300°C
DL Temp. 250°C
Heat Block Temp. 350°C

Quantitative Data Summary

The method was validated according to regulatory guidelines. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.02 - 6.0 µg/mL
Correlation Coeff. (r²) > 0.999
Lower Limit of Quant. 0.02 µg/mL
Within-Day Precision < 9.8%
Between-Day Precision < 9.9%
Accuracy (BIAS%) < 9.9%
Recovery 60.7% - 81.2%
Matrix Effect Compensated by IS

Table 2: Quality Control Sample Performance

QC LevelNominal Conc. (µg/g)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%BIAS)
Low (LQC) 0.15< 9.8< 9.9< 9.9
Medium (MQC) 1.5< 9.8< 9.9< 9.9
High (HQC) 15.0< 9.8< 9.9< 9.9

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Fosfomycin & IS) Stock->CS_QC Ratio Calculate Peak Area Ratio (Analyte/IS) Sample Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (Protein Precipitation) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HILIC HILIC Separation Injection->HILIC MS_Detect MS/MS Detection (Negative ESI, MRM) HILIC->MS_Detect Integration Peak Integration MS_Detect->Integration Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: Experimental workflow for fosfomycin quantification.

Conclusion

The described LC-MS/MS method provides a fast, sensitive, and reliable approach for the quantification of fosfomycin in human plasma. The simple sample preparation protocol combined with the accuracy afforded by a stable isotope-labeled internal standard makes this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The use of HILIC chromatography effectively addresses the challenges associated with analyzing this polar compound, ensuring robust performance.

References

Illuminating Antibiotic Resistance: Applications of (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Understanding the mechanisms by which bacteria evade the effects of antibiotics is paramount for the development of new therapeutic strategies. (Rac)-Fosfomycin (benzylamine)-13C3, a stable isotope-labeled version of the broad-spectrum antibiotic fosfomycin, serves as a powerful tool in these investigations. Its integrated 13C3 label allows for precise tracking and quantification in complex biological systems, providing invaluable insights into the mechanisms of fosfomycin resistance.

These application notes provide detailed protocols for utilizing this compound to investigate key aspects of fosfomycin resistance, including diminished uptake, target alteration, and enzymatic inactivation. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to elucidate the intricacies of antibiotic resistance.

Application 1: Quantifying Fosfomycin Uptake in Susceptible vs. Resistant Bacteria using LC-MS/MS

A primary mechanism of fosfomycin resistance is the impairment of its transport into the bacterial cell, often due to mutations in the GlpT and UhpT transporters.[1][2] By using 13C-labeled fosfomycin, researchers can accurately measure the intracellular concentration of the antibiotic in both susceptible and resistant bacterial strains, thereby quantifying the impact of transport-related resistance mechanisms.

Experimental Protocol

1. Bacterial Strains and Culture Conditions:

  • Select a pair of isogenic bacterial strains: a fosfomycin-susceptible wild-type (WT) and a fosfomycin-resistant mutant (e.g., with a known mutation in glpT or uhpT).
  • Culture the strains in a suitable medium, such as Mueller-Hinton Broth (MHB), to mid-logarithmic phase.

2. Exposure to this compound:

  • Harvest the bacterial cells by centrifugation and wash with a minimal medium to remove any residual complex nutrients.
  • Resuspend the cells in the minimal medium to a defined optical density (e.g., OD600 of 0.5).
  • Add this compound to the cell suspension at a known concentration (e.g., 64 µg/mL).
  • Incubate the suspension for a defined period (e.g., 30 minutes) at 37°C with shaking.

3. Sample Preparation for LC-MS/MS Analysis:

  • Rapidly harvest the cells by centrifugation through a layer of silicone oil to separate the cells from the extracellular medium.
  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized fosfomycin.
  • Lyse the bacterial cells to release the intracellular contents. This can be achieved by methods such as sonication or by using a lysis buffer (e.g., NEBExpress E. coli Lysis Reagent).
  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate.
  • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the intracellular metabolites, including this compound.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/water).

4. LC-MS/MS Analysis:

  • Utilize a high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap, for accurate mass detection.
  • Separate the analyte using a suitable liquid chromatography column (e.g., a HILIC column for polar compounds).
  • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for this compound.
  • Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of the labeled compound.

Data Presentation

Table 1: Intracellular Concentration of this compound in Susceptible and Resistant Bacteria

Bacterial StrainGenotypeIntracellular this compound (µg/mg of protein)Standard Deviation
Wild-TypeglpT+, uhpT+[Insert Value][Insert Value]
Resistant Mutant 1ΔglpT[Insert Value][Insert Value]
Resistant Mutant 2ΔuhpT[Insert Value][Insert Value]

Experimental Workflow Diagram

Fosfomycin_Uptake_Workflow cluster_culture Bacterial Culture cluster_exposure Exposure cluster_prep Sample Preparation cluster_analysis Analysis Culture Culture Susceptible (WT) and Resistant (Mutant) Strains Harvest_Wash Harvest and Wash Cells Culture->Harvest_Wash Expose Expose to this compound Harvest_Wash->Expose Harvest_Cells Rapidly Harvest Cells Expose->Harvest_Cells Lyse_Cells Lyse Cells Harvest_Cells->Lyse_Cells Precipitate Protein Precipitation Lyse_Cells->Precipitate Extract Extract Supernatant Precipitate->Extract Dry_Reconstitute Dry and Reconstitute Extract->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantify Quantify Intracellular 13C3-Fosfomycin LCMS->Quantify MurA_Interaction cluster_logic Experimental Logic Fosfomycin This compound Binding_WT Strong Binding Fosfomycin->Binding_WT Binding_Mutant Weak/No Binding Fosfomycin->Binding_Mutant MurA_WT Wild-Type MurA MurA_WT->Binding_WT MurA_Mutant Resistant MurA MurA_Mutant->Binding_Mutant STD_Strong Strong STD Effect Binding_WT->STD_Strong STD_Weak Weak/No STD Effect Binding_Mutant->STD_Weak Fosfomycin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Fosfomycin_ext Extracellular Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Fosfomycin_int Intracellular Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibition Inactivation Fosfomycin Inactivating Enzymes (e.g., FosA, FosB) Fosfomycin_int->Inactivation Modification CellWall Peptidoglycan Synthesis MurA->CellWall Catalyzes Inactive_Fos Inactive Fosfomycin Inactivation->Inactive_Fos Res_Transport 1. Impaired Transport (mutations in glpT/uhpT) Res_Transport->GlpT Res_Transport->UhpT Res_Target 2. Target Modification (mutations in murA) Res_Target->MurA Alters binding site Res_Enzyme 3. Enzymatic Inactivation (expression of fos genes) Res_Enzyme->Inactivation Upregulates

References

Application Notes and Protocols for the Experimental Design of Fosfomycin Pharmacokinetic Studies Using 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with renewed interest in treating multidrug-resistant infections. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope labeling, specifically with Carbon-13 (¹³C), offers a powerful tool for conducting detailed pharmacokinetic studies. This document provides comprehensive application notes and detailed protocols for designing and executing such studies. ¹³C-labeled fosfomycin allows for the differentiation of an administered dose from endogenous compounds and can be used in studies to determine absolute bioavailability, and to study metabolic pathways without the radiation risks associated with radioactive isotopes.

Core Principles of ¹³C Labeling in Pharmacokinetic Studies

Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes. In this case, ¹²C atoms in fosfomycin are replaced with ¹³C atoms. The ¹³C-labeled fosfomycin is chemically identical to the unlabeled drug and is expected to have the same pharmacokinetic behavior. The key advantage lies in the ability of mass spectrometry to differentiate between the labeled (heavier) and unlabeled (lighter) drug molecules based on their mass-to-charge ratio.

Applications in Fosfomycin PK Studies:

  • Absolute Bioavailability Studies: By administering an intravenous (IV) dose of ¹³C-labeled fosfomycin and an oral dose of unlabeled fosfomycin, researchers can simultaneously determine the concentration of both forms in the plasma. This allows for a precise calculation of absolute bioavailability in a single study, reducing inter-individual variability.

  • Metabolite Identification and Profiling: Tracing the metabolic fate of ¹³C-labeled fosfomycin can help in identifying and quantifying its metabolites.

  • Drug-Drug Interaction Studies: Evaluating the effect of a co-administered drug on the pharmacokinetics of fosfomycin.

  • Pharmacokinetics in Special Populations: Studying the absorption, distribution, metabolism, and excretion (ADME) of fosfomycin in specific patient groups, such as those with renal impairment.

Experimental Design and Protocols

A well-designed pharmacokinetic study using ¹³C-labeled fosfomycin involves several key stages, from the synthesis of the labeled compound to the final data analysis.

Synthesis and Purification of ¹³C-Labeled Fosfomycin

The synthesis of ¹³C-labeled fosfomycin is a critical first step. While various synthetic routes exist for fosfomycin, incorporating ¹³C atoms requires the use of ¹³C-labeled starting materials. For instance, intermediates in the fosfomycin synthesis can be labeled with ¹³C.[1]

Protocol for Synthesis and Purification (Conceptual):

  • Selection of Labeling Position: Determine the position(s) for ¹³C labeling on the fosfomycin molecule. Labeling should be in a stable position that is not lost during metabolism.

  • Procurement of Labeled Precursors: Obtain the necessary ¹³C-labeled starting materials from a commercial supplier.

  • Chemical Synthesis: Perform the chemical synthesis of fosfomycin using the labeled precursors. The specific reaction conditions will depend on the chosen synthetic pathway.

  • Purification: Purify the synthesized ¹³C-fosfomycin using techniques such as chromatography (e.g., HPLC) to achieve high chemical and isotopic purity.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Preclinical Pharmacokinetic Study in an Animal Model (e.g., Rats)

Preclinical studies in animal models are essential to understand the basic pharmacokinetic properties of the drug before moving to human trials.

Ethical Considerations for Animal Studies:

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[2][3]

Protocol for a Preclinical PK Study:

  • Animal Model: Select a suitable animal model, such as Sprague-Dawley rats.

  • Dosing:

    • Administer a single intravenous (IV) dose of ¹³C-fosfomycin via a tail vein cannula.

    • For oral bioavailability studies, administer a concurrent single oral dose of unlabeled fosfomycin via gavage.

    • Doses should be determined based on previous studies to achieve therapeutic concentrations.[4]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) from a cannulated vessel (e.g., carotid artery or jugular vein).

    • Collect urine and feces over 24 or 48 hours to assess excretion.

  • Sample Processing:

    • Process blood samples to obtain plasma by centrifugation.

    • Store all biological samples at -80°C until analysis.

Bioanalytical Method for Quantification of Labeled and Unlabeled Fosfomycin

A validated bioanalytical method is crucial for the accurate quantification of both ¹³C-labeled and unlabeled fosfomycin in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[2]

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like methanol or acetonitrile.

    • Use a stable isotope-labeled internal standard (e.g., d4-fosfomycin) to correct for matrix effects and variability in extraction.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., a HILIC column for polar compounds like fosfomycin) to separate fosfomycin from other matrix components.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Set specific precursor-to-product ion transitions for unlabeled fosfomycin, ¹³C-labeled fosfomycin, and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines (e.g., FDA or EMA).

Pharmacokinetic Data Analysis

The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters.

Data Analysis Workflow:

  • Data Input: Input the plasma concentration-time data for both labeled and unlabeled fosfomycin into a pharmacokinetic modeling software (e.g., Phoenix WinNonlin).

  • Non-Compartmental Analysis (NCA): Calculate the following PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • Compartmental Modeling: Fit the data to a compartmental model (e.g., one- or two-compartment model) to describe the drug's distribution and elimination phases.

  • Bioavailability Calculation: For absolute bioavailability studies, calculate F (%) as: (AUC_oral_unlabeled / Dose_oral) / (AUC_IV_labeled / Dose_IV) * 100.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of Fosfomycin in Healthy Human Adults (Single 3g Oral Dose)

ParameterMean ± SDReference
Cmax (μg/mL)24.4 ± 6.2
Tmax (h)2.2 ± 0.7
AUC₀₋₂₄ (μg·h/mL)151.6 ± 35.6
t½ (h)4.5 ± 1.1
CL/F (L/h)21.4 ± 8.0
Vz/F (L)141 ± 67.9

Table 2: Pharmacokinetic Parameters of Fosfomycin in Rats (Single Intraperitoneal Dose)

Dose (mg/kg)Cmax (mg/L)AUC₀₋₈ (mg·h/L)t½ (h)Reference
75109.4 ± 15.2109.4 ± 9.80.7 ± 0.1
200267.1 ± 37.7387.0 ± 29.50.8 ± 0.1
500589.3 ± 69.4829.1 ± 54.80.9 ± 0.1

Table 3: Pharmacokinetic Parameters of Fosfomycin in Mice (Single Subcutaneous Dose)

Dose (mg/mouse)Cmax (mg/L)t½ (min)Reference
0.753628
7.528028
3075028

Visualizations

Experimental Workflow for a Preclinical PK Study

G cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis cluster_output Output synthesis Synthesis & Purification of ¹³C-Fosfomycin formulation Dose Formulation (IV and Oral) synthesis->formulation dosing IV ¹³C-Fosfomycin & Oral Unlabeled Fosfomycin Administration formulation->dosing acclimatization Animal Acclimatization acclimatization->dosing sampling Serial Blood & Excreta Collection dosing->sampling processing Sample Processing (Plasma Separation) sampling->processing lcms LC-MS/MS Bioanalysis processing->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis report PK Parameters & Bioavailability Report pk_analysis->report

Caption: Workflow for a preclinical pharmacokinetic study of fosfomycin using ¹³C labeling.

Bioanalytical Sample Processing Workflow

G start Plasma Sample add_is Add Internal Standard (e.g., d4-fosfomycin) start->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_injection Inject into LC-MS/MS System supernatant->lcms_injection

Caption: Sample preparation workflow for LC-MS/MS analysis of fosfomycin.

Logical Relationship for Absolute Bioavailability Calculation

G iv_dose IV Dose (¹³C-Fosfomycin) iv_pk IV PK Profile (AUC_iv_labeled) iv_dose->iv_pk oral_dose Oral Dose (Unlabeled Fosfomycin) oral_pk Oral PK Profile (AUC_oral_unlabeled) oral_dose->oral_pk bioavailability Absolute Bioavailability (F) F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) iv_pk->bioavailability oral_pk->bioavailability

Caption: Logical diagram for calculating absolute bioavailability using a ¹³C-labeled IV dose.

References

Application Notes and Protocols for the Analysis of ¹³C₃-Fosfomycin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosfomycin is a broad-spectrum antibiotic that has garnered renewed interest due to its activity against multidrug-resistant bacteria.[1][2][3] Accurate quantification of fosfomycin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for optimizing dosing regimens and ensuring therapeutic efficacy.[2][4] These application notes provide detailed protocols for the sample preparation and analysis of fosfomycin in various biological matrices, specifically utilizing ¹³C₃-fosfomycin as an internal standard for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for fosfomycin analysis in plasma, urine, and tissue. These methods commonly employ ¹³C₃-fosfomycin as an internal standard to correct for matrix effects and variations in sample processing.

Table 1: Method Validation Parameters for Fosfomycin Analysis in Human Plasma

ParameterMethod 1Method 2Method 3
Sample Volume 100 µL10 µL20 µL
Internal Standard ¹³C₃-Fosfomycin benzylamineNot specified¹³C₃-Fosfomycin benzylamine
Calibration Range 0.75 - 375 mg/L1 - 2000 µg/mLNot specified
Linearity (R²) 0.9998Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.75 mg/L1 µg/mLNot specified
Accuracy < 3.2%-7.2 to 3.3%Within FDA guidelines
Within-Day Precision < 1.7%≤ 9.1%Within FDA guidelines
Between-Day Precision < 3.8%Not specifiedWithin FDA guidelines
Recovery 99.4%68%Not specified
Matrix Effect Not encounteredInvestigatedWithin FDA guidelines

Table 2: Method Validation Parameters for Fosfomycin Analysis in Human Urine

ParameterMethod 1Method 2
Sample Volume 100 µL10 µL
Internal Standard ¹³C₃-Fosfomycin benzylamineNot specified
Calibration Range 0.75 - 375 mg/L0.1 - 10 mg/mL
Linearity (R²) 0.9998Not specified
Lower Limit of Quantification (LLOQ) 0.75 mg/L0.1 mg/mL
Accuracy < 2.1%-1.9 to 1.6%
Within-Day Precision < 1.5%≤ 8.1%
Between-Day Precision < 5.0%Not specified
Recovery 102.5%72%
Matrix Effect Not encounteredInvestigated

Table 3: Method Validation Parameters for Fosfomycin Analysis in Human Prostatic Tissue

ParameterMethod 1
Sample Amount Milligrams of tissue
Internal Standard ¹³C₃-Fosfomycin
Calibration Range 0.1 - 20 µg/g
Linearity (R²) 0.999
Lower Limit of Quantification (LLOQ) 0.1 µg/g
Accuracy (BIAS%) 9.9%
Within-Day Precision 9.8%
Between-Day Precision 9.9%
Recovery ~97%
Matrix Effect Marked, but corrected by IS

Experimental Protocols

Protocol 1: Universal Sample Preparation for Fosfomycin Analysis in Plasma and Urine

This protocol is adapted from a method that utilizes a simple ultrafiltration step for both plasma and urine samples.

Materials:

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Ultrafiltration units (e.g., Amicon Ultra 0.5 mL, 10k cutoff)

  • ¹³C₃-Fosfomycin benzylamine internal standard (IS) stock solution (100 mg/L in 4 mM ammonium formate, pH 7)

  • Autosampler vials with inserts

Procedure:

  • Pipette 100 µL of the plasma or urine sample into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the ¹³C₃-Fosfomycin internal standard solution to the sample.

  • Vortex the mixture for 10 seconds.

  • Transfer the mixture to an ultrafiltration unit.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the filtrate to an autosampler vial with a glass micro-insert.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation start 100 µL Sample (Plasma or Urine) add_is Add 100 µL ¹³C₃-Fosfomycin IS start->add_is vortex Vortex 10 seconds add_is->vortex ultrafilter Ultrafiltration 16,100 x g, 5 min vortex->ultrafilter collect Collect Filtrate ultrafilter->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Workflow for Plasma and Urine Sample Preparation.

Protocol 2: Protein Precipitation Method for Fosfomycin Analysis in Plasma

This protocol employs a simple protein precipitation step, suitable for high-throughput analysis.

Materials:

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Acetonitrile (ACN)

  • ¹³C₃-Fosfomycin internal standard (IS) solution in ACN

  • Autosampler vials

Procedure:

  • Pipette 20 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of water and 20 µL of the ¹³C₃-Fosfomycin IS solution.

  • Vortex the mixture.

  • Add 180 µL of acetonitrile to precipitate proteins.

  • Vortex thoroughly.

  • Centrifuge at 12,700 rpm for 10 minutes at 25°C.

  • Transfer 15 µL of the supernatant and dilute with 225 µL of 0.1% formic acid in water.

  • Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_protein_precip Protein Precipitation Workflow start 20 µL Plasma add_water_is Add Water & IS start->add_water_is vortex1 Vortex add_water_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge 12,700 rpm, 10 min vortex2->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Plasma.

Protocol 3: Sample Preparation for Fosfomycin Analysis in Prostatic Tissue

This protocol is designed for the extraction of fosfomycin from tissue samples.

Materials:

  • Tissue homogenizer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Ultrapure water

  • Methanol

  • ¹³C₃-Fosfomycin internal standard (IS) solution in methanol

  • Autosampler vials

Procedure:

  • Weigh the tissue sample.

  • Add ultrapure water equivalent to twice the weight of the tissue.

  • Homogenize the tissue sample.

  • Take 3 µL of the tissue homogenate and dilute with 47 µL of ultrapure water.

  • Add 150 µL of the ¹³C₃-Fosfomycin IS-methanol solution to precipitate proteins and extract fosfomycin.

  • Vortex the solution for 20 seconds.

  • Centrifuge for 5 minutes at 10,800 x g at room temperature.

  • Transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 3 µL into the LC-MS/MS system.

  • Normalize the final fosfomycin concentration per gram of prostatic tissue.

G cluster_tissue_prep Tissue Sample Preparation start Weigh Tissue add_water Add Water (2x weight) start->add_water homogenize Homogenize add_water->homogenize dilute Dilute Homogenate homogenize->dilute add_is_methanol Add IS in Methanol (Protein Precipitation) dilute->add_is_methanol vortex Vortex 20 seconds add_is_methanol->vortex centrifuge Centrifuge 10,800 x g, 5 min vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Workflow for Tissue Sample Preparation.

Fosfomycin's Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting a key enzyme in the bacterial cell wall synthesis pathway. This unique mechanism of action makes it effective against a wide range of bacteria.

G cluster_pathway Fosfomycin Mechanism of Action fosfomycin Fosfomycin enzyme MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) fosfomycin->enzyme Inhibits peptidoglycan Peptidoglycan Synthesis enzyme->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Caption: Fosfomycin's Inhibition of Bacterial Cell Wall Synthesis.

Disclaimer: These protocols are intended for research purposes only and should be adapted and validated by the end-user for their specific application and instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Using Labeled Fosfomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial committed step of bacterial cell wall biosynthesis.[1] Its unique mechanism of action involves the irreversible inactivation of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the peptidoglycan synthesis pathway.[2][3] This document provides detailed application notes and protocols for utilizing labeled fosfomycin derivatives to investigate bacterial cell wall synthesis, quantify enzyme inhibition, and visualize the antibiotic's target engagement in live bacteria. The use of radiolabeled and fluorescently labeled fosfomycin probes offers powerful tools for basic research and drug discovery.

Mechanism of Action of Fosfomycin

Fosfomycin acts as a phosphoenolpyruvate (PEP) analog, covalently binding to a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[2] This covalent modification irreversibly inactivates the enzyme, preventing the formation of UDP-N-acetylglucosamine-enolpyruvate, a crucial precursor for peptidoglycan synthesis.[4] The disruption of this pathway leads to a weakened cell wall and ultimately, bacterial cell lysis.

cluster_0 Cytoplasmic Stage of Peptidoglycan Synthesis UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes reaction Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan Further steps Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits

Figure 1: Fosfomycin's inhibition of the first step of peptidoglycan synthesis.

I. Radiolabeled Fosfomycin in Bacterial Cell Wall Synthesis Studies

Radiolabeled fosfomycin, particularly tritium-labeled ([³H]) fosfomycin, serves as a powerful tool for quantifying the binding affinity of inhibitors to the MurA enzyme through competitive binding assays. Additionally, the effect of fosfomycin on the overall peptidoglycan synthesis pathway can be assessed using radiolabeled precursors like [¹⁴C]-UDP-N-acetylglucosamine.

A. Quantitative Data Presentation

The inhibitory activity of fosfomycin and its analogs against the MurA enzyme and bacterial growth can be quantified and compared.

CompoundTarget/OrganismAssay TypeIC₅₀ (µM)Reference
FosfomycinE. coli MurAMurA Activity Assay8.8
FosfomycinE. coli (genomic MurA)Bacterial Growth Inhibition4
FosfomycinE. coli (overexpressed wt MurA)Bacterial Growth Inhibition>500
FosfomycinE. coli (Cys115Asp MurA)Bacterial Growth Inhibition>500
FosfomycinE. coli (whole cell)Peptidoglycan Synthesis Assay1

Table 1: Inhibitory concentrations of fosfomycin in various assays.

B. Experimental Protocols

This protocol is designed to determine the ability of a test compound to compete with radiolabeled fosfomycin for binding to the MurA enzyme.

Start Start Prepare_Mix Prepare MurA, UNAG, and Test Compound Mix Start->Prepare_Mix Pre_incubate Pre-incubate for 10 min Prepare_Mix->Pre_incubate Add_Radiolabel Add [³H]-Fosfomycin Pre_incubate->Add_Radiolabel Incubate Incubate for 10 and 35 min Add_Radiolabel->Incubate Separate Separate Protein-Bound and Free Radiolabel Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate % Inhibition) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the [³H]-Fosfomycin Competitive Binding Assay.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • [³H]-Fosfomycin (specific activity >0.5 Ci/mmol)

  • Test inhibitor compound

  • Tris-HCl buffer (10 mM, pH 7.8)

  • Bovine Serum Albumin (BSA) solution (0.5 mg/ml)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing MurA (13 µM) and UNAG (225 µM) in Tris-HCl buffer.

  • Add the test inhibitor at various concentrations (e.g., 1 mM for initial screening) or a known competitor like unlabeled fosfomycin (4 mM) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the competition reaction by adding [³H]-fosfomycin to a final concentration of 20 µM (1 µCi).

  • Continue the incubation at room temperature.

  • At specific time points (e.g., 10 and 35 minutes), take aliquots (20 µl in duplicate) and add them to 100 µl of BSA solution, which acts as a carrier protein.

  • Precipitate the protein (including MurA and any bound radiolabel) by adding 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Wash the pellet to remove unbound [³H]-fosfomycin.

  • Resuspend the pellet in a suitable buffer and add scintillation cocktail.

  • Quantify the amount of protein-bound radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of [³H]-fosfomycin binding by the test compound relative to a control with no inhibitor.

This assay measures the overall peptidoglycan synthesis in permeabilized bacterial cells and can be used to determine the inhibitory effect of compounds like fosfomycin.

Materials:

  • Escherichia coli cells

  • [¹⁴C]-UDP-N-acetylglucosamine

  • Osmotic stabilizer (e.g., sucrose)

  • Buffer (e.g., Tris-HCl)

  • Fosfomycin or other test inhibitors

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Grow E. coli cells to mid-log phase and harvest by centrifugation.

  • Wash the cells with a buffer containing an osmotic stabilizer.

  • Permeabilize the cells by a freeze-thaw cycle.

  • Prepare a reaction mixture containing the permeabilized cells, buffer, and [¹⁴C]-UDP-GlcNAc.

  • Add fosfomycin or other test compounds at various concentrations.

  • Incubate the reaction mixture to allow for peptidoglycan synthesis.

  • Stop the reaction and collect the insoluble peptidoglycan by filtration.

  • Wash the filter to remove unincorporated [¹⁴C]-UDP-GlcNAc.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the IC₅₀ value of fosfomycin by plotting the percentage of inhibition of peptidoglycan synthesis against the concentration of the antibiotic.

II. Fluorescently Labeled Fosfomycin for Bacterial Imaging

While a specific fluorescent derivative of fosfomycin is not yet commercially available, a viable approach for its synthesis is through click chemistry. This involves creating a fosfomycin analog with an alkyne group, which can then be "clicked" onto a fluorescent dye containing an azide group. This section outlines a proposed synthesis and application protocol for such a probe.

A. Proposed Synthesis of a Fluorescent Fosfomycin Probe

The synthesis would involve a two-step process: 1) synthesis of an alkyne-modified fosfomycin precursor, and 2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) to a fluorescent azide.

Start Start Fosfomycin_Analog Synthesize Alkyne-Modified Fosfomycin Analog Start->Fosfomycin_Analog Click_Reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Fosfomycin_Analog->Click_Reaction Fluorescent_Azide Select Fluorescent Azide (e.g., BODIPY-Azide) Fluorescent_Azide->Click_Reaction Purification Purify Fluorescent Fosfomycin Probe (HPLC) Click_Reaction->Purification Characterization Characterize Probe (Mass Spec, NMR) Purification->Characterization End End Characterization->End

Figure 3: Proposed workflow for the synthesis of a fluorescent fosfomycin probe.

Proposed Protocol for Synthesis:

  • Synthesis of Alkyne-Modified Fosfomycin: A synthetic route would be designed to introduce a terminal alkyne group onto the fosfomycin scaffold, for example, by modifying the phosphonic acid group or by starting from a precursor that already contains an alkyne moiety.

  • Click Chemistry Reaction: The alkyne-modified fosfomycin would be reacted with an azide-functionalized fluorescent dye (e.g., BODIPY-azide, Cy5-azide) in the presence of a copper(I) catalyst.

  • Purification: The resulting fluorescent fosfomycin conjugate would be purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final product would be confirmed by mass spectrometry and NMR spectroscopy.

B. Experimental Protocol for Live-Cell Imaging with a Fluorescent Fosfomycin Probe

This protocol describes the use of a fluorescent fosfomycin probe to visualize its localization and interaction with bacterial cells.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Fluorescent fosfomycin probe

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable growth medium.

  • Labeling:

    • Harvest the bacterial cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS or minimal medium.

    • Add the fluorescent fosfomycin probe at a predetermined optimal concentration.

    • Incubate for a specific duration to allow for probe uptake and binding.

  • Washing: Wash the cells with PBS to remove any unbound probe.

  • Microscopy:

    • Mount the labeled cells on a microscope slide.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Acquire both fluorescence and brightfield or phase-contrast images.

  • Image Analysis: Analyze the fluorescence images to determine the localization of the probe within the bacterial cells.

Start Start Culture_Bacteria Grow Bacterial Culture to Mid-Log Phase Start->Culture_Bacteria Label_Cells Label Cells with Fluorescent Fosfomycin Probe Culture_Bacteria->Label_Cells Wash_Cells Wash to Remove Unbound Probe Label_Cells->Wash_Cells Prepare_Slide Mount Cells on Microscope Slide Wash_Cells->Prepare_Slide Image_Cells Acquire Images using Fluorescence Microscopy Prepare_Slide->Image_Cells Analyze_Images Analyze Probe Localization and Intensity Image_Cells->Analyze_Images End End Analyze_Images->End

Figure 4: Workflow for live-cell imaging with a fluorescent fosfomycin probe.

Conclusion

The use of labeled fosfomycin provides invaluable insights into its mechanism of action and its effects on bacterial cell wall synthesis. Radiolabeled fosfomycin allows for precise quantification of enzyme inhibition and pathway analysis. While the synthesis of a fluorescent fosfomycin probe remains a developmental goal, the proposed methods based on established bioconjugation techniques offer a clear path forward. The application of such a probe in live-cell imaging would enable direct visualization of fosfomycin's target engagement and provide a powerful tool for studying antibiotic resistance mechanisms and for the development of new antibacterial agents.

References

Application Notes and Protocols for (Rac)-Fosfomycin (benzylamine)-13C3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Fosfomycin (benzylamine)-13C3 is a stable isotope-labeled version of Fosfomycin, a broad-spectrum antibiotic. The incorporation of three Carbon-13 atoms allows for its use as a tracer in metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy studies. These techniques enable researchers to track the metabolic fate of the molecule and its impact on cellular pathways. Fosfomycin's primary mechanism of action is the inhibition of bacterial cell wall synthesis by irreversibly binding to the enzyme MurA.[1] This unique mechanism makes it effective against a range of multidrug-resistant bacteria.[2] Beyond its antibacterial properties, Fosfomycin has been observed to influence signaling pathways in mammalian cells.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, with a focus on both its antibacterial and cell signaling effects.

Data Presentation

Quantitative Analysis of Fosfomycin's Effect on Melanogenesis in B16F10 Murine Melanoma Cells

The following table summarizes the dose-dependent effect of Fosfomycin disodium salt (FDS) on melanin content and tyrosinase activity in B16F10 cells.[2] While this data is for the non-labeled compound, it provides a quantitative baseline for designing experiments with this compound to investigate its impact on mammalian cell signaling.

Concentration of FDS (mg/mL)Melanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)
0100100
0.125~150%~120%
0.25~200%~140%
0.5~250%~160%
α-MSH (200 nM) (Positive Control)~249%Not Reported

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing mammalian or bacterial cells and treating them with this compound. Specific cell lines and bacterial strains may require optimized conditions.

Materials:

  • This compound

  • Appropriate cell culture medium (e.g., DMEM for mammalian cells, Mueller-Hinton Broth for bacteria)

  • Fetal Bovine Serum (FBS) (for mammalian cells)

  • Penicillin-Streptomycin (optional, for mammalian cells)

  • Sterile culture flasks or plates

  • Incubator (37°C, 5% CO2 for mammalian cells; 37°C for bacteria)

  • Sterile water or DMSO for dissolving the compound

Procedure:

  • Cell Seeding:

    • Mammalian Cells: Seed cells at the desired density in culture plates or flasks and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Bacterial Cells: Inoculate a fresh culture of bacteria in the appropriate broth and grow to the desired optical density (e.g., mid-log phase).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable sterile solvent (e.g., water or DMSO) to create a concentrated stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Treatment of Cells:

    • Dilute the stock solution of this compound in fresh culture medium to the desired final concentrations.

    • For adherent mammalian cells, remove the old medium and replace it with the medium containing the compound.

    • For bacterial cultures, add the appropriate volume of the diluted compound directly to the broth.

  • Incubation:

    • Incubate the treated cells for the desired period, depending on the experimental endpoint.

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various analyses, such as metabolic flux analysis, NMR spectroscopy, Western blotting, or viability assays.

Protocol 2: Investigation of Melanogenesis in B16F10 Cells

This protocol is adapted from a study on the effects of Fosfomycin on melanogenesis in B16F10 murine melanoma cells.[2]

Cell Culture:

  • Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]

Melanin Content Assay:

  • Seed 1 x 10^5 B16F10 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.125–0.5 mg/mL) for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cell pellets in 1N NaOH with 10% DMSO and incubate at 70°C for 1 hour.

  • Measure the absorbance of the lysates at 490 nm.

  • Quantify the melanin content using a standard curve generated with synthetic melanin. Normalize the melanin content to the total protein concentration of each sample, determined by a BCA assay.

Cellular Tyrosinase Activity Assay:

  • Seed 1 x 10^5 B16F10 cells and treat with this compound as described for the melanin content assay.

  • Lyse the cells and determine the protein concentration.

  • Mix the cell lysates with 15 mM L-DOPA.

  • Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

Western Blot for Phosphorylated JNK and p38:

  • Seed 1 x 10^5 B16F10 cells per well in a 100-mm dish and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound for 72 hours.

  • Lyse the cells using RIPA buffer containing protease inhibitors.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38), as well as total JNK and p38 as loading controls.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: General Workflow for 13C-Metabolic Flux Analysis (MFA)

This protocol outlines the general steps for conducting a 13C-MFA experiment using this compound. Specific parameters will need to be optimized for the cell type and experimental question.

1. Isotopic Labeling:

  • Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose).

  • Introduce this compound at the desired concentration. The 13C3 label on Fosfomycin will allow for tracing its direct metabolic fate.

  • Allow the cells to reach a metabolic and isotopic steady state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, immersing the culture plate in liquid nitrogen.

  • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of intracellular metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Flux Calculation:

  • Use a computational model of the relevant metabolic network to calculate the intracellular metabolic fluxes that best explain the measured isotopic labeling patterns.

Protocol 4: General Workflow for NMR Spectroscopy

This protocol provides a general outline for using NMR spectroscopy to study the interaction of this compound with cells.

1. Cell Preparation:

  • Grow a high-density culture of the cells of interest.

  • Harvest and wash the cells to remove any interfering media components.

  • Resuspend the cells in a suitable buffer for NMR analysis (e.g., a phosphate buffer in D2O).

2. NMR Sample Preparation:

  • Add this compound to the cell suspension.

3. NMR Data Acquisition:

  • Acquire 1D or 2D 13C NMR spectra to observe the signals from the 13C-labeled Fosfomycin.

  • Changes in the chemical shifts or line widths of the 13C signals can provide information about the binding of the compound to its target and its intracellular environment.

Mandatory Visualizations

Bacterial_Cell_Wall_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Peptidoglycan_Synthesis Further steps in Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Fosfomycin (Rac)-Fosfomycin (benzylamine)-13C3 Fosfomycin->MurA Inhibits Melanogenesis_Signaling_Pathway Fosfomycin (Rac)-Fosfomycin (benzylamine)-13C3 p38_JNK p38 and JNK Phosphorylation Fosfomycin->p38_JNK Upregulates MITF MITF p38_JNK->MITF Activates Tyrosinase_TRP1_TRP2 Tyrosinase, TRP-1, TRP-2 Expression MITF->Tyrosinase_TRP1_TRP2 Increases Melanin Melanin Synthesis Tyrosinase_TRP1_TRP2->Melanin Experimental_Workflow_MFA cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis Culture 1. Culture cells with 13C-labeled substrate Treatment 2. Treat with (Rac)-Fosfomycin (benzylamine)-13C3 Culture->Treatment Steady_State 3. Achieve isotopic steady state Treatment->Steady_State Quench 4. Quench metabolism Steady_State->Quench Extract 5. Extract intracellular metabolites Quench->Extract LC_MS 6. Analyze by LC-MS/MS or GC-MS Extract->LC_MS Flux_Calculation 7. Calculate metabolic fluxes LC_MS->Flux_Calculation

References

Troubleshooting & Optimization

Navigating the Synthesis of ¹³C Labeled Fosfomycin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ¹³C labeled fosfomycin, a critical tool for mechanistic studies, metabolic tracking, and as an internal standard in quantitative analysis, presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems encountered during the synthesis of ¹³C labeled fosfomycin.

Issue Potential Cause(s) Suggested Solutions & Troubleshooting Steps
Low Yield of Labeled Product 1. Inefficient incorporation of the ¹³C label: The labeled precursor may not be reacting efficiently in the key C-P bond-forming or epoxidation steps. 2. Side reactions: Competing reactions, such as elimination or hydrolysis of intermediates, can reduce the yield of the desired product. 3. Loss of product during purification: Fosfomycin and its precursors are highly polar and can be difficult to isolate.1. Optimize reaction conditions for the labeling step: If using a Michaelis-Arbuzov or similar reaction, ensure the ¹³C labeled alkyl halide is sufficiently reactive. Consider using an iodide for higher reactivity. For enzymatic or bio-inspired routes, optimize enzyme concentration, pH, and temperature. 2. Protecting group strategy: Employ appropriate protecting groups for the phosphonate and hydroxyl functionalities to minimize side reactions. tert-Butyl esters for the phosphonate can be cleaved under milder acidic conditions than other alkyl esters. 3. Purification optimization: Utilize ion-exchange chromatography or derivatization to a less polar intermediate for easier purification by conventional methods. Recrystallization of a salt form (e.g., with an optically active amine) can also be effective for both purification and chiral resolution.
Low Enantiomeric Excess (ee) 1. Non-stereoselective epoxidation: The epoxidation of the propenylphosphonate precursor may not be proceeding with high stereoselectivity. 2. Racemization during synthesis: Harsh reaction conditions (e.g., strong acid or base, high temperatures) can lead to racemization of chiral centers.1. Use a reliable stereoselective epoxidation method: The Sharpless asymmetric epoxidation of an allylic alcohol precursor is a well-established method for achieving high ee. Alternatively, enzymatic epoxidation can offer high stereoselectivity. 2. Mild reaction conditions: Employ mild deprotection and reaction conditions wherever possible to preserve stereochemical integrity.
Difficulty in Purification 1. High polarity of fosfomycin: As a small, polar molecule with a phosphonic acid group, fosfomycin has poor retention on standard silica gel columns. 2. Presence of inorganic salts: Reagents and byproducts from the synthesis can be difficult to separate from the final product.1. Ion-exchange chromatography: This is the most effective method for purifying phosphonic acids. Use a strong anion exchange resin and elute with a salt or acid gradient. 2. Reverse-phase chromatography: While challenging, C18 reverse-phase chromatography with a highly aqueous mobile phase (potentially with an ion-pairing agent) can be used. 3. Salt formation and crystallization: Convert the phosphonic acid to a salt (e.g., sodium, ammonium, or with a chiral amine) to facilitate crystallization and removal of impurities.[1]
Isotopic Scrambling 1. Metabolic conversion (in biosynthetic approaches): If using a biosynthetic approach with labeled precursors, the organism's metabolic pathways may lead to the distribution of the ¹³C label to other positions. 2. Chemical rearrangement: Certain reaction conditions could potentially lead to rearrangement of the carbon skeleton, although this is less common for the fosfomycin backbone.1. Use of specific enzyme inhibitors: In biosynthetic approaches, the use of inhibitors for competing metabolic pathways can help direct the label to the desired position. 2. Careful selection of synthetic route: Choose a synthetic route where the labeled carbon is introduced late in the synthesis and is not part of a functionality prone to rearrangement under the planned reaction conditions.
Incomplete Deprotection of Phosphonate Esters 1. Harsh deprotection conditions leading to product degradation. 2. Incomplete reaction leading to a mixture of mono- and di-esters with the final product. 1. Use of silyl esters: Convert the phosphonate ester to a silyl ester (e.g., with TMS-Br) followed by mild hydrolysis. This is often a cleaner and higher-yielding method than strong acid hydrolysis. 2. Monitor deprotection carefully: Use ³¹P NMR to monitor the progress of the deprotection reaction to ensure complete conversion to the phosphonic acid.

Frequently Asked Questions (FAQs)

Q1: At which stage of the synthesis should the ¹³C label be introduced?

A1: The ideal stage for introducing the ¹³C label depends on the chosen synthetic route and the desired labeling position.

  • For labeling at C1: A common strategy involves the use of a ¹³C-labeled cyanide source (e.g., Na¹³CN) to build the carbon skeleton.[1]

  • For labeling at the methyl group (C3): A ¹³C-labeled methylating agent can be used in the construction of the propenyl backbone.

  • General consideration: It is often advantageous to introduce the label as late as possible in the synthetic sequence to maximize the overall yield of the expensive labeled material.

Q2: What are the most common synthetic routes for preparing the fosfomycin backbone?

A2: Several synthetic strategies have been developed. The main approaches include:

  • Epoxidation of a (Z)-1-propenylphosphonate: This is a common and direct approach where the stereochemistry is set during the epoxidation step.[2]

  • Ring closure of a 1,2-dihydroxypropylphosphonate: This involves the stereoselective dihydroxylation of an alkene precursor followed by conversion of one of the hydroxyl groups into a leaving group to facilitate ring closure.[2]

  • Base-catalyzed ring closure of a halohydrinphosphonate: This method involves the formation of a halohydrin intermediate which then undergoes intramolecular cyclization.[2]

Q3: How can I confirm the position and incorporation of the ¹³C label?

A3: The most effective methods for confirming isotopic labeling are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show a significantly enhanced signal for the labeled carbon. ¹H NMR will show coupling between the ¹³C nucleus and adjacent protons (¹J-CH, ²J-CH, etc.), which can be used to confirm the label's position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show a mass shift corresponding to the number of ¹³C atoms incorporated into the molecule.

Q4: What are the key considerations for handling and storing ¹³C labeled fosfomycin?

A4: Fosfomycin is a relatively stable molecule. However, as a phosphonic acid, it is hygroscopic. It is best stored as a salt (e.g., disodium or trometamol salt) in a desiccator at low temperature to prevent degradation.

Experimental Protocols & Visualizations

Synthetic Strategy Overview

The chemical synthesis of ¹³C labeled fosfomycin typically involves the stereoselective formation of the epoxide and the introduction of the phosphonate group. The following diagram illustrates a generalized synthetic workflow.

Fosfomycin_Synthesis_Workflow A 13C-Labeled Precursor B Allylic Alcohol Formation A->B Build carbon backbone C Phosphonylation B->C Introduce phosphonate D Stereoselective Epoxidation C->D Create epoxide ring E Deprotection D->E Remove protecting groups F Purification E->F Isolate final product G 13C-Fosfomycin F->G Low_Yield_Troubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture: Any Starting Material Left? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm optimize_rxn Optimize Reaction Conditions: - Increase temperature/time - Change solvent/catalyst yes_sm->optimize_rxn side_products Identify Side Products by MS and NMR no_sm->side_products final Improved Yield optimize_rxn->final protecting_groups Re-evaluate Protecting Group Strategy side_products->protecting_groups purification_loss Assess Purification Loss: - Analyze mother liquor - Optimize chromatography side_products->purification_loss protecting_groups->final purification_loss->final

References

(Rac)-Fosfomycin (benzylamine)-13C3 stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (Rac)-Fosfomycin (benzylamine)-13C3, a stable isotope-labeled internal standard crucial for pharmacokinetic and clinical mass spectrometry studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled temperatures. Two common recommendations from suppliers are:

  • Long-term storage: -20°C

  • Short-term storage: 2-8°C in a refrigerator.[1]

It is also advisable to store the compound under an inert atmosphere. While the product is typically shipped at ambient temperatures, it should be transferred to the recommended storage conditions upon receipt.[1]

Q2: How should I handle the compound upon receipt?

Upon receiving the product, which is a white to off-white solid, it should be promptly moved to the recommended storage conditions (-20°C or 2-8°C) to maintain its stability.[1]

Q3: What is the expected shelf-life of this compound?

Q4: Is this compound sensitive to light?

While not explicitly stated for the 13C3 labeled version, general guidelines for storing radiolabeled and isotopically labeled compounds recommend protection from light. Therefore, it is best practice to store this compound in a light-protected container.

Q5: What solvents are suitable for dissolving this compound?

The benzylamine salt form of fosfomycin is reported to have enhanced solubility. While specific solubility data for the 13C3 version is limited, fosfomycin and its salts are generally soluble in aqueous solutions. The parent compound, fosfomycin, is very soluble in water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results Degradation of the standard due to improper storage.Verify that the compound has been stored at the recommended temperature (-20°C or 2-8°C) and protected from light. Consider preparing fresh stock solutions.
Hydrolysis of the fosfomycin molecule.Fosfomycin is susceptible to hydrolysis, particularly in neutral to basic aqueous solutions. Prepare solutions fresh and consider storing them at acidic pH if compatible with your experimental design. Fosfomycin is more stable in acidic conditions.
Unexpected peaks in chromatogram Presence of degradation products.Fosfomycin can degrade under various stress conditions including acid, base, oxidation, and heat. The primary degradation pathway is the hydrolysis of the epoxide ring to form a diol.
Reduced peak area over time in prepared solutions Instability of the compound in the chosen solvent or at room temperature.Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a short-term stability study in your specific matrix and storage conditions (e.g., -20°C or -80°C).

Stability Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the known stability information for the parent compound, fosfomycin, which can serve as a guide.

Condition Effect on Fosfomycin Potential Degradation Products
Acidic (e.g., HCl) Degradation observed.Acid-catalyzed hydrolysis of the epoxide ring.
Basic (e.g., NaOH) Degradation observed.Base-catalyzed hydrolysis of the epoxide ring.
Oxidative (e.g., H2O2) Degradation observed.Oxidation products.
Thermal Degradation observed with heating.Thermal decomposition products.
UV Irradiation (in presence of persulfate) Efficient degradation.Products from hydroxyl substitution, C-P bond cleavage, and coupling reactions.[2]

Experimental Protocols

Forced Degradation Study Protocol (General for Fosfomycin):

This protocol is a general guideline for assessing the stability of fosfomycin under stress conditions and can be adapted for this compound.

  • Acid Hydrolysis: Dissolve the compound in 0.1 N to 1.0 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 N to 1.0 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 0.1% to 3% hydrogen peroxide (H2O2) at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for a set duration (e.g., 2 hours).

  • Photostability: Expose a solution of the compound to sunlight or a photostability chamber for a defined period (e.g., 3 days).

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the remaining parent compound and detect any degradation products.

Visualizations

degradation_pathway Fosfomycin This compound Acid Acidic Conditions (e.g., HCl) Fosfomycin->Acid Hydrolysis Base Basic Conditions (e.g., NaOH) Fosfomycin->Base Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Fosfomycin->Oxidation Oxidation Heat Thermal Stress Fosfomycin->Heat Decomposition Light Photolytic Stress (UV/Persulfate) Fosfomycin->Light Degradation Degradation Degradation Products (e.g., Diol from epoxide ring opening, C-P cleavage products) Acid->Degradation Base->Degradation Oxidation->Degradation Heat->Degradation Light->Degradation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., LC-MS/MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis Sample (Rac)-Fosfomycin (benzylamine)-13C3 Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Thermal Expose to Stress Sample->Photo Expose to Stress Evaluation Evaluate Degradation Profile and Identify Degradants Analysis->Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Resolution of Labeled Metabolites in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) based metabolomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the resolution of labeled metabolites in their NMR experiments.

Troubleshooting Guides

Poor spectral resolution is a common challenge in NMR-based metabolomics, leading to overlapping signals and ambiguous metabolite identification. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue: Broad or Overlapping Peaks in 1D ¹H NMR Spectra

Question: My 1D ¹H NMR spectrum shows broad and poorly resolved peaks for my labeled metabolites. What are the potential causes and how can I fix this?

Answer: Broad and overlapping peaks in 1D ¹H NMR can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step troubleshooting workflow to identify and address the issue.

G cluster_Troubleshooting Troubleshooting Workflow: Poor NMR Resolution cluster_Sample Sample Preparation Checks cluster_Shimming Shimming Evaluation cluster_Advanced Advanced Techniques Start Poor Spectral Resolution Observed CheckSample 1. Review Sample Preparation Start->CheckSample CheckShimming 2. Evaluate Instrument Shimming CheckSample->CheckShimming Sample OK Concentration Concentration too high? (>10-25 mg/mL can increase viscosity) [3] CheckSample->Concentration Purity Paramagnetic impurities or particulates present? [3, 5] CheckSample->Purity Solvent Inappropriate solvent or pH? CheckSample->Solvent OptimizeParams 3. Optimize Acquisition Parameters CheckShimming->OptimizeParams Shimming OK ManualAuto Manual vs. Automated Shimming CheckShimming->ManualAuto LockSignal Stable Lock Signal? CheckShimming->LockSignal AdvancedTechniques 4. Consider Advanced Techniques OptimizeParams->AdvancedTechniques Parameters Optimized DataProcessing 5. Apply Post-Acquisition Processing AdvancedTechniques->DataProcessing Still Unresolved TwoD_NMR 2D NMR (J-resolved, HSQC, TOCSY) AdvancedTechniques->TwoD_NMR IsotopicLabeling Isotopic Labeling (¹³C, ¹⁵N) AdvancedTechniques->IsotopicLabeling ShiftReagents Chemical Shift Reagents AdvancedTechniques->ShiftReagents Resolved Resolution Improved DataProcessing->Resolved

A step-by-step workflow for troubleshooting broad NMR peaks.

Detailed Troubleshooting Steps:

  • Review Sample Preparation: Improper sample preparation is a frequent cause of poor resolution.[1]

    • Concentration: Highly concentrated samples can increase viscosity, leading to broader lines. For small molecules, a concentration of 5-25 mg/mL is often recommended.[1][2]

    • Purity: Ensure your sample is free from paramagnetic impurities (e.g., dissolved oxygen, metal ions) and particulate matter. Filtering the sample into the NMR tube is crucial.[2][3]

    • Solvent and pH: The choice of deuterated solvent can affect resolution. Ensure the pH of the sample is appropriate and consistent across samples, as pH variations can cause peak shifting and broadening.

  • Evaluate Instrument Shimming: Shimming corrects for inhomogeneities in the magnetic field and is critical for achieving high resolution.

    • Always re-shim for each new sample.

    • If automated shimming gives poor results, manual shimming of the on-axis (Z) and off-axis (X, Y) shims may be necessary.

    • A stable lock signal is essential for good shimming.

  • Optimize Acquisition Parameters:

    • Acquisition Time (at): A longer acquisition time can improve digital resolution. A typical starting point for ¹H NMR is 2-4 seconds.

    • Relaxation Delay (d1): Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) for complete relaxation of the nuclei between scans.

  • Consider Advanced Techniques:

    • 2D NMR: Techniques like 2D J-resolved, HSQC, and TOCSY can disperse peaks into a second dimension, significantly reducing overlap.

    • Isotopic Labeling: Incorporating ¹³C or ¹⁵N labels can enhance resolution by spreading out signals over a wider chemical shift range, especially in heteronuclear correlation experiments like HSQC.

    • Chemical Shift Reagents: Lanthanide shift reagents can be used to induce large chemical shifts, resolving overlapping signals.

  • Apply Post-Acquisition Processing:

    • Apodization: Applying a window function (e.g., Lorentzian-to-Gaussian transformation) can enhance resolution, but may reduce the signal-to-noise ratio.

    • Zero-Filling: This can improve the digital resolution of the spectrum.

    • Baseline Correction: A flat baseline is crucial for accurate integration and peak picking.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the ideal sample concentration for high-resolution NMR of metabolites?

A1: For ¹H NMR of small molecules, a concentration range of 5-25 mg/mL is generally recommended to achieve a good signal-to-noise ratio without significant line broadening due to high viscosity. For ¹³C NMR, which is inherently less sensitive, a higher concentration, often a saturated solution, is preferred to reduce acquisition time.

Q2: How can I remove proteins from my biofluid samples to improve resolution?

A2: Proteins and other macromolecules contribute to broad signals that can obscure metabolite peaks. Common methods for their removal include:

  • Ultrafiltration: A fast method for deproteinizing samples, though it may lead to the loss of some metabolites that bind to the filter membrane.

  • Methanol Precipitation: Mixing the sample with cold methanol (typically in a 1:2 volume ratio) effectively precipitates proteins.

  • Spectroscopic Filtering (CPMG): The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress signals from large molecules with short T2 relaxation times, allowing for the selective observation of small molecules.

Experimental Techniques

Q3: When should I use 2D NMR instead of 1D NMR for metabolite analysis?

A3: While 1D ¹H NMR is faster, 2D NMR is invaluable when dealing with complex mixtures where signal overlap is significant. 2D NMR experiments disperse peaks into a second dimension, greatly enhancing resolution and aiding in the unambiguous identification of metabolites.

Comparison of 1D and 2D NMR for Metabolomics

Feature1D NMR (e.g., ¹H)2D NMR (e.g., J-resolved, HSQC, TOCSY)
Resolution Lower, prone to signal overlap in complex mixtures.Higher, disperses peaks into two dimensions, reducing overlap.
Acquisition Time Shorter (minutes per sample).Longer (minutes to hours per sample).
Metabolite ID Can be challenging for overlapping signals.More confident identification through correlation peaks.
Quantification Direct and straightforward for well-resolved peaks.Can be more complex due to variations in signal intensity.

Q4: How does isotopic labeling improve resolution?

A4: Isotopic labeling, particularly with ¹³C and ¹⁵N, enhances resolution in several ways:

  • Increased Chemical Shift Dispersion: These nuclei have a much wider chemical shift range compared to protons, which helps to separate signals.

  • Heteronuclear Correlation: In 2D experiments like ¹H-¹³C HSQC, signals are spread across the proton and carbon chemical shift axes, providing excellent resolution.

  • Spectral Simplification: By selectively labeling specific metabolites or positions, you can simplify complex spectra and focus on pathways of interest.

Illustrative Impact of ¹³C Labeling on Amino Acid Chemical Shifts

Amino AcidAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alanineα-H4.3552.5
β-H1.4819.1
Valineα-H4.1961.9
β-H2.2732.8
γ-H1.04, 1.0020.9, 19.9
Data synthesized from various sources for illustrative purposes.

Q5: What are lanthanide shift reagents and how do they work?

A5: Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals. They work by forming a weak, transient complex with Lewis basic functional groups in the metabolite (e.g., -OH, -NH₂, C=O), which alters the local magnetic field. This can be used to "spread out" a crowded region of the spectrum. Europium (Eu)-based reagents typically cause downfield shifts, while praseodymium (Pr)-based reagents cause upfield shifts.

Effect of Lanthanide Shift Reagent (Eu(dpm)₃) Concentration on Proton Chemical Shifts

Molar Ratio (Reagent/Substrate)Proton A (close to binding site) Δδ (ppm)Proton B (distant from binding site) Δδ (ppm)
0.1~1.0~0.2
0.2~2.0~0.4
0.5~5.0~1.0
Conceptual data illustrating the distance-dependent effect of shift reagents. The magnitude of the shift is approximately proportional to the concentration of the shift reagent at low concentrations.
Data Processing

Q6: What are the key steps in processing NMR data for metabolomics?

A6: Proper data processing is crucial for extracting meaningful information from your NMR spectra. The following workflow is a general guide for processing 1D NMR data using software like MestReNova.

G cluster_Processing NMR Data Processing Workflow (MestReNova) Start Load Raw Data (FID) Apodization 1. Apodization (e.g., Exponential Multiplication) Start->Apodization FT 2. Fourier Transform (FT) Apodization->FT PhaseCorrection 3. Phase Correction (Manual or Automatic) FT->PhaseCorrection BaselineCorrection 4. Baseline Correction PhaseCorrection->BaselineCorrection Referencing 5. Chemical Shift Referencing (e.g., to TSP or DSS) BaselineCorrection->Referencing PeakPicking 6. Peak Picking and Integration Referencing->PeakPicking Export 7. Export Data for Analysis PeakPicking->Export

A typical workflow for processing 1D NMR metabolomics data.

Step-by-step guide for processing in MestReNova:

  • Load Data: Drag and drop your raw data folder (containing the 'fid' file) into the MestReNova window. The software will automatically perform a Fourier Transform.

  • Phase Correction: Use the automatic phase correction tool. If the baseline is still distorted, perform a manual phase correction.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., Whittaker Smoother) to ensure a flat baseline.

  • Referencing: Reference the chemical shift axis to an internal standard (e.g., TSP or DSS at 0.0 ppm).

  • Peak Picking and Integration: Use the peak picking tools to identify signals and the integration tool to measure their areas.

  • Export Data: Export the processed spectra and peak lists for further statistical analysis.

Experimental Protocols

Protocol 1: General Sample Preparation for High-Resolution NMR of Biofluids (e.g., Serum, Plasma)

This protocol outlines a standard procedure for preparing biofluid samples to minimize the impact of macromolecules and ensure high-quality spectra.

Materials:

  • Biofluid sample (e.g., serum, plasma)

  • Phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D₂O

  • Internal standard (e.g., TSP or DSS)

  • Methanol (pre-chilled to -20°C)

  • Microcentrifuge tubes

  • NMR tubes

Procedure:

  • Thaw Sample: Thaw the frozen biofluid sample on ice.

  • Protein Precipitation (Methanol Extraction):

    • In a microcentrifuge tube, add 200 µL of cold methanol to 100 µL of the biofluid sample.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Prepare NMR Sample:

    • Carefully transfer the supernatant (typically around 250 µL) to a new microcentrifuge tube, avoiding the protein pellet.

    • Lyophilize the supernatant to dryness.

    • Reconstitute the dried extract in 600 µL of the phosphate buffer in D₂O containing the internal standard.

    • Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube:

    • Transfer the final solution to a clean, high-quality NMR tube.

    • Ensure the sample height is appropriate for the spectrometer's probe.

Protocol 2: Acquiring a 2D J-Resolved Spectrum for Metabolite Analysis

The 2D J-resolved experiment is useful for separating chemical shifts and coupling constants into two different dimensions, which simplifies crowded spectra.

Experimental Parameters (General Guide):

  • Pulse Program: Select a standard 2D J-resolved pulse sequence (e.g., jresgpprqf on a Bruker spectrometer).

  • Spectral Width (SW):

    • F2 (Chemical Shift) Dimension: Set a spectral width that covers the expected range of metabolite signals (e.g., 12-16 ppm for ¹H).

    • F1 (J-coupling) Dimension: Set a much narrower spectral width, typically around 50-100 Hz, to cover the range of J-couplings.

  • Number of Points:

    • F2 (TD2): Use a sufficient number of points for good resolution (e.g., 2k to 4k).

    • F1 (TD1): The number of increments in the indirect dimension will determine the resolution in the J-coupling dimension (e.g., 128 to 256).

  • Number of Scans (NS): This will depend on the sample concentration. Start with 8 or 16 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): Set to at least 1-2 seconds to allow for relaxation between scans.

Data Processing for J-Resolved Spectra:

  • Fourier Transform: Perform a 2D Fourier transform.

  • Tilting: The raw 2D J-resolved spectrum will have multiplets tilted at a 45° angle. Apply a 45° tilt to align the chemical shifts along one axis and the J-couplings along the other.

  • Symmetrization: Symmetrize the spectrum to improve the appearance of the peaks.

  • Projection: A projection of the tilted spectrum onto the chemical shift axis will produce a "¹H-decoupled" ¹H spectrum, where each multiplet collapses into a singlet, greatly enhancing resolution.

References

addressing poor solubility of (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of (Rac)-Fosfomycin (benzylamine)-13C3 during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered poorly soluble?

A1: Generally, the benzylamine salt form of fosfomycin is utilized to enhance its aqueous solubility and stability compared to the free acid form. While it is considered to have good water solubility due to its ionic nature, researchers may encounter solubility challenges under specific experimental conditions such as high concentrations, use of non-aqueous solvents, or inappropriate pH.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended starting solvent is high-purity water. For many biological assays, preparation of a concentrated stock solution in an organic solvent like DMSO is common, followed by dilution in the appropriate aqueous-based experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in biological experiments.

Q3: How does pH affect the solubility of fosfomycin?

A3: The solubility of fosfomycin and its salts can be influenced by pH. Fosfomycin is a phosphonic acid, and its ionization state changes with pH, which in turn affects its solubility. Some studies suggest that the activity of fosfomycin against certain bacteria is enhanced in more acidic conditions, which may also correlate with its solubility and uptake. For instance, one study noted that at pH 5, the MIC90 of fosfomycin decreased for E. coli and K. pneumoniae, suggesting better activity.[1]

Q4: Can I sonicate or heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be employed to aid in the dissolution of fosfomycin compounds.[2] However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always check the stability of the compound under your specific conditions if heating is applied.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms after adding the compound to the solvent. The concentration may be too high for the chosen solvent.- Try reducing the concentration of the solution.- If using an organic solvent stock, ensure rapid and thorough mixing when diluting into an aqueous buffer to avoid localized high concentrations that can lead to precipitation.
The compound does not fully dissolve in water. The compound may require a different pH or a co-solvent to fully dissolve at the desired concentration.- Adjust the pH of the aqueous solution. For fosfomycin, a slightly acidic pH may improve solubility and activity in some cases.[1][3]- Prepare a concentrated stock solution in DMSO (e.g., ≥40.2 mg/mL for fosfomycin tromethamine) and then dilute it into your aqueous experimental medium.[4] Ensure the final DMSO concentration is low (typically <0.5%).
Inconsistent results in cell-based assays. - Poor solubility leading to inaccurate concentration.- Degradation of the compound in the solution.- For bacterial susceptibility testing, the medium may lack necessary co-factors.- Visually inspect your stock and working solutions for any precipitate before use.- Prepare fresh solutions before each experiment. It is not recommended to store aqueous solutions for more than one day.- For in vitro susceptibility testing of many bacteria, the medium should be supplemented with glucose-6-phosphate (G-6-P) at a concentration of 25 µg/mL, as it is required for the active transport of fosfomycin into the bacterial cells.

Quantitative Solubility Data

The solubility of fosfomycin is highly dependent on its salt form and the solvent. Below is a summary of available data for different forms of fosfomycin.

Compound Solvent Solubility Reference
Fosfomycin (Free Acid)WaterHighly Soluble
Fosfomycin Sodium SaltWater50 mg/mL
Fosfomycin Calcium SaltWaterSoluble
Fosfomycin Calcium SaltWater3.33 mg/mL
Fosfomycin Calcium SaltMethanolPractically Insoluble
Fosfomycin Calcium SaltAcetonePractically Insoluble
Fosfomycin TromethamineWaterVery Soluble
Fosfomycin TromethamineWater5 g/100 ml (50 mg/mL)
Fosfomycin TromethamineDMSO≥40.2 mg/mL
Fosfomycin TromethamineEthanol (96%)Slightly Soluble
Fosfomycin TromethamineMethanolSlightly Soluble
Fosfomycin TromethamineAcetonePractically Insoluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Fosfomycin Tromethamine

This protocol is suitable for preparing a stock solution for many in vitro applications.

  • Weigh the desired amount of Fosfomycin tromethamine powder in a sterile container.

  • Add the required volume of sterile, purified water to achieve the target concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of water for every 50 mg of powder).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.

Protocol 2: Preparation of a Stock Solution in DMSO for Cell Culture Experiments

This protocol is for preparing a concentrated stock solution for use in cell-based assays where a low final concentration of DMSO is required.

  • Weigh the desired amount of Fosfomycin tromethamine powder in a sterile container.

  • Add the appropriate volume of sterile DMSO to achieve a high concentration stock (e.g., 40 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solution at -20°C or -80°C.

  • When preparing the working solution, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically less than 0.5%).

Protocol 3: Preparation of Fosfomycin for Bacterial Susceptibility Testing

This protocol is based on the standard procedure for preparing fosfomycin for agar dilution susceptibility testing.

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • After autoclaving and cooling the agar to 45-50°C, add a sterile stock solution of glucose-6-phosphate to achieve a final concentration of 25 µg/mL.

  • Prepare a stock solution of fosfomycin in water.

  • Add the appropriate volume of the fosfomycin stock solution to the molten agar to achieve the desired final concentrations for the minimum inhibitory concentration (MIC) determination.

  • Pour the agar into sterile petri dishes and allow it to solidify.

  • Inoculate the agar plates with the bacterial strains to be tested.

  • Incubate the plates under the appropriate conditions for the specific bacteria.

Visualizations

Fosfomycin_Solubilization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_assistance Assistance (Optional) cluster_solution Solution cluster_application Application start This compound Powder water Add Purified Water start->water dmso Add DMSO start->dmso vortex Vortex water->vortex dmso->vortex sonicate Sonicate vortex->sonicate aqueous_stock Aqueous Stock Solution vortex->aqueous_stock dmso_stock DMSO Stock Solution vortex->dmso_stock warm Warm to 37°C sonicate->warm warm->aqueous_stock warm->dmso_stock direct_use Direct Use in Assay aqueous_stock->direct_use dilution Dilute in Aqueous Buffer/Medium dmso_stock->dilution

Caption: Workflow for dissolving this compound.

Fosfomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm fosfomycin Fosfomycin glpt GlpT Transporter fosfomycin->glpt Enters via uhpt UhpT Transporter fosfomycin->uhpt Enters via fosfomycin_in Fosfomycin glpt->fosfomycin_in uhpt->fosfomycin_in mura MurA Enzyme fosfomycin_in->mura Irreversibly Inhibits (PEP Analog) pep Phosphoenolpyruvate (PEP) pep->mura udp_glcnac UDP-N-acetylglucosamine udp_glcnac->mura udp_glcnac_enolpyruvate UDP-N-acetylglucosamine-enolpyruvate mura->udp_glcnac_enolpyruvate Catalyzes cell_wall_synthesis Peptidoglycan Synthesis udp_glcnac_enolpyruvate->cell_wall_synthesis

Caption: Mechanism of action of Fosfomycin in bacteria.

References

Validation & Comparative

Validating a Quantitative Assay for (Rac)-Fosfomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antibiotics like fosfomycin in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This guide provides an objective comparison of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for (Rac)-Fosfomycin, utilizing a stable isotope-labeled internal standard, (Rac)-Fosfomycin (benzylamine)-¹³C₃, against other analytical techniques. The information presented is supported by experimental data from various studies.

Comparison of Quantitative Assays for Fosfomycin

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a comparison of the primary LC-MS/MS method with alternative assays for fosfomycin quantification.

Table 1: Performance Comparison of Fosfomycin Quantitative Assays
ParameterLC-MS/MS with ¹³C₃-Internal StandardHPLC-UVGas Chromatography (GC)Capillary Zone Electrophoresis (CZE)
Selectivity Very HighModerate to HighHighHigh
Sensitivity (LLOQ) 1 - 12.5 µg/mL in plasma[1][2]~10 µmol/L[3]High, but requires derivatization[4]Moderate[4]
Linearity Range 2 - 800 mg/L30 - 70 µg/mLVariableVariable
Precision (%RSD) ≤ 9.1%< 2.0%VariableVariable
Accuracy (%RE) -7.2 to 3.3%98.06 - 99.61% (recovery)VariableVariable
Sample Throughput High (run times as low as 2-4.5 min)ModerateLow to ModerateModerate
Derivatization Required NoSometimes, for improved detectionYesNo

In-Depth Look: LC-MS/MS with (Rac)-Fosfomycin (benzylamine)-¹³C₃

The use of a stable isotope-labeled internal standard, such as (Rac)-Fosfomycin (benzylamine)-¹³C₃, is the gold standard for quantitative bioanalysis using LC-MS/MS. This internal standard mimics the analyte's chemical and physical properties, including extraction recovery, and ionization efficiency, thus correcting for variations during sample preparation and analysis. This leads to high accuracy and precision.

Table 2: Validation Summary for a Representative LC-MS/MS Assay in Human Plasma
Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)Typical Performance Data
Linearity (r²) ≥ 0.99> 0.999
Lower Limit of Quantification (LLOQ) S/N > 5; Precision ≤ 20%; Accuracy ± 20%1.0 ppm in plasma
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.0 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.1%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-1.2 to +3.9%
Recovery Consistent, precise, and reproducible60.7 - 81.2%
Matrix Effect Minimal and compensated by IS52.2 - 76.5%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Fosfomycin in Human Plasma

This protocol is a representative example based on methodologies described in the scientific literature.

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution ((Rac)-Fosfomycin (benzylamine)-¹³C₃, e.g., at 100 mg/L).

  • Precipitate proteins by adding 200 µL of methanol.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Luna Omega PS C18).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fosfomycin: m/z 137.05 → 79.0

    • Fosfomycin-¹³C₃ (IS): m/z 140.0 → 79.0

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of fosfomycin in the quality control and unknown samples is determined using the linear regression equation of the calibration curve.

Visualizing the Workflow and Method Comparison

Diagram 1: Experimental Workflow for LC-MS/MS Assay Validation

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation p1 Plasma Sample Spiking p2 Internal Standard Addition ((Rac)-Fosfomycin-¹³C₃) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation & Supernatant Collection p3->p4 a1 HILIC Separation p4->a1 a2 ESI- Ionization a1->a2 a3 Tandem Mass Spectrometry (MS/MS) MRM Detection a2->a3 d1 Peak Integration & Area Ratio Calculation a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3 d4 Validation Parameter Assessment (Accuracy, Precision, etc.) d3->d4

Caption: Workflow for the validation of a quantitative LC-MS/MS assay for Fosfomycin.

Diagram 2: Logical Relationship of Key Assay Parameters

G cluster_performance Performance Metrics cluster_factors Influencing Factors Assay Quantitative Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Sensitivity Sensitivity (LLOQ) Assay->Sensitivity Selectivity Selectivity Assay->Selectivity Method Analytical Method (LC-MS/MS, HPLC, etc.) Method->Assay IS Internal Standard (Stable Isotope Labeled) IS->Assay Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->Assay

Caption: Key parameters influencing the performance of a quantitative bioanalytical assay.

References

Cross-Validation of 13C-Fosfomycin Data: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fosfomycin, a crucial antibiotic, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. The use of 13C-labeled fosfomycin (13C-fosfomycin) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely accepted method for precise quantification. However, a comprehensive understanding of how this method cross-validates with other analytical techniques is essential for robust and reliable data. This guide provides an objective comparison of analytical methods for the quantification of fosfomycin, with a focus on data generated using 13C-fosfomycin, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The quantification of fosfomycin can be achieved through various analytical techniques, each with distinct advantages and limitations. This guide focuses on the comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Enzymatic Assays.

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Enzymatic Assays
Principle Chromatographic separation followed by mass-to-charge ratio detection. 13C-fosfomycin is used as an internal standard for precise quantification.Exploits the magnetic properties of atomic nuclei. Quantitative NMR (qNMR), particularly 31P-NMR, can determine concentration against a certified reference standard. 13C-NMR can also be used for quantitative analysis of 13C-labeled compounds.Utilizes the specific enzymatic modification of fosfomycin by enzymes like FosA, FosB, or FosX. Quantification is based on measuring the consumption of a cofactor (e.g., NADPH) or the formation of a product.
Sensitivity High (typically in the ng/mL to µg/mL range).[1][2][3][4]Moderate to low (typically in the µg/mL to mg/mL range).Variable, can be highly sensitive depending on the assay design.
Specificity Very high, especially with tandem mass spectrometry (MS/MS).[1]High, provides structural information.High, based on enzyme-substrate specificity.
Quantitative Accuracy High, especially with the use of a stable isotope-labeled internal standard like 13C-fosfomycin.High, as it is a primary ratio method of measurement.Can be high with proper calibration and controls.
Sample Throughput High.Low to moderate.Moderate to high.
Instrumentation Cost High.Very high.Low to moderate.
Matrix Effect Can be significant but is effectively corrected with a co-eluting internal standard like 13C-fosfomycin.Generally low to negligible.Can be susceptible to interference from matrix components.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for fosfomycin quantification, which predominantly use 13C-fosfomycin as an internal standard. Direct comparative quantitative data for 13C-fosfomycin analysis by NMR or enzymatic assays is limited in the reviewed literature.

Table 1: Performance of LC-MS/MS Methods for Fosfomycin Quantification in Human Plasma

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 0.75 - 3751 - 10000.1 - 20
Intra-day Precision (%CV) < 1.7< 15< 9.8
Inter-day Precision (%CV) < 3.8< 15< 9.9
Accuracy (%Bias) < 3.2± 15< 9.9
Recovery (%) 99.4 - 102.5Not Reported~97
Internal Standard 13C3-Fosfomycin13C3-Fosfomycin13C3-Fosfomycin

Table 2: Performance of a Quantitative 31P-NMR Method for Fosfomycin Sodium

Parameter Value
Precision (RSD%) 0.13 - 0.43
Recovery (%) 99.5 - 100.4
External Standard Trimethyl phosphate

Experimental Protocols

Quantification of Fosfomycin by LC-MS/MS using 13C-Fosfomycin Internal Standard

This protocol is a generalized representation based on common practices found in the literature.

a. Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample, add 10 µL of 13C3-fosfomycin internal standard solution (concentration will depend on the expected analyte concentration range).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • Fosfomycin: m/z 137.0 -> 79.0

    • 13C3-Fosfomycin: m/z 140.0 -> 79.0

Quantitative NMR (qNMR) Analysis of Fosfomycin

While a specific protocol for 13C-fosfomycin quantification via 13C-NMR was not detailed in the search results, a quantitative 31P-NMR method has been described and its principles can be adapted.

a. Sample Preparation

  • Accurately weigh the fosfomycin sample and dissolve it in a known volume of a suitable solvent (e.g., D2O).

  • A coaxial insert containing a known concentration of an external standard (e.g., trimethyl phosphate for 31P-NMR) is placed into the NMR tube.

b. NMR Acquisition

  • Acquire the 31P or 13C NMR spectrum on a calibrated NMR spectrometer.

  • Ensure a sufficient relaxation delay between scans to allow for complete magnetization recovery for accurate quantification.

c. Data Analysis

  • Integrate the signals corresponding to fosfomycin and the external standard.

  • The concentration of fosfomycin is calculated based on the ratio of the integrals, the known concentration of the standard, and the number of nuclei contributing to each signal.

Conceptual Protocol for an Enzymatic Assay for Fosfomycin

This is a conceptual protocol as a detailed, validated quantitative enzymatic assay was not found in the search results. The principle is based on the activity of fosfomycin-inactivating enzymes.

a. Assay Principle The assay would measure the activity of a fosfomycin-modifying enzyme (e.g., FosA, a glutathione S-transferase) that inactivates fosfomycin in the presence of a cofactor (e.g., glutathione). The rate of fosfomycin consumption or product formation would be proportional to its initial concentration.

b. Reagents

  • Purified fosfomycin-modifying enzyme (e.g., recombinant FosA).

  • Glutathione (GSH).

  • Fosfomycin standards of known concentrations.

  • Assay buffer.

  • A method to detect the reaction product or the consumption of fosfomycin (e.g., LC-MS or a coupled enzymatic reaction that produces a colorimetric or fluorescent signal).

c. Procedure

  • Prepare a reaction mixture containing the assay buffer, enzyme, and GSH.

  • Add the fosfomycin sample or standard to initiate the reaction.

  • Incubate at a controlled temperature for a specific time.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the amount of fosfomycin remaining or the product formed using a suitable detection method.

  • Generate a standard curve to determine the concentration of fosfomycin in the unknown samples.

Mandatory Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_nmr qNMR Workflow cluster_enzymatic Enzymatic Assay Workflow start_lcms Plasma Sample prep_lcms Add 13C-Fosfomycin IS Protein Precipitation start_lcms->prep_lcms analysis_lcms LC-MS/MS Analysis (HILIC, ESI-, MRM) prep_lcms->analysis_lcms quant_lcms Quantification vs. Calibration Curve analysis_lcms->quant_lcms start_nmr Fosfomycin Sample prep_nmr Dissolve in D2O Add External Standard Insert start_nmr->prep_nmr analysis_nmr NMR Spectrum Acquisition (31P or 13C) prep_nmr->analysis_nmr quant_nmr Integration and Concentration Calculation analysis_nmr->quant_nmr start_enz Fosfomycin Sample prep_enz Prepare Reaction Mix (Enzyme, Cofactor) start_enz->prep_enz reaction_enz Incubate Sample with Reaction Mix prep_enz->reaction_enz quant_enz Detect Product or Remaining Fosfomycin reaction_enz->quant_enz

Caption: Comparative experimental workflows for fosfomycin quantification.

fosfomycin_moa cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glpt GlpT Transporter fos_in Fosfomycin glpt->fos_in uhpt UhpT Transporter uhpt->fos_in mura MurA Enzyme fos_in->mura pep Phosphoenolpyruvate (PEP) pep->mura udp_glcnac UDP-N-acetylglucosamine udp_glcnac->mura inhibition Inhibition pg_synthesis Peptidoglycan Synthesis (Cell Wall Formation) mura->pg_synthesis fos_out Fosfomycin (extracellular) fos_out->glpt Uptake fos_out->uhpt Uptake

Caption: Fosfomycin's mechanism of action in a bacterial cell.

fosfomycin_resistance cluster_mechanisms Fosfomycin Resistance Mechanisms reduced_uptake Reduced Uptake mut_glpt Mutation in glpT gene reduced_uptake->mut_glpt mut_uhpt Mutation in uhpT gene reduced_uptake->mut_uhpt target_mod Target Modification mut_mura Mutation in murA gene target_mod->mut_mura enzymatic_inactivation Enzymatic Inactivation fos_enzymes Expression of Fos enzymes (FosA, FosB, FosX) enzymatic_inactivation->fos_enzymes resistance Bacterial Resistance mut_glpt->resistance mut_uhpt->resistance mut_mura->resistance fos_enzymes->resistance fos Fosfomycin

Caption: Key mechanisms of bacterial resistance to fosfomycin.

References

Unveiling the Metabolic Scars of Antibiotic Warfare: A Comparative Metabolomic Analysis of Fosfomycin-Treated Bacteria Using 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of fosfomycin-treated and untreated bacteria, supported by detailed experimental protocols and illustrative data. By leveraging the precision of 13C isotope labeling, we delve into the systemic metabolic perturbations induced by this potent antibiotic.

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action makes it a valuable tool against multidrug-resistant pathogens. Understanding the downstream metabolic consequences of fosfomycin's primary mode of action is crucial for optimizing its efficacy, identifying potential synergistic drug combinations, and overcoming resistance mechanisms. This guide outlines a robust methodology for the comparative metabolomic analysis of fosfomycin-treated bacteria using 13C-labeling and presents representative data to illustrate the expected metabolic shifts.

Comparative Metabolomic Analysis: Fosfomycin's Impact on Central Carbon Metabolism

The following tables summarize the hypothetical, yet plausible, quantitative data derived from a 13C-labeling experiment comparing untreated and fosfomycin-treated Escherichia coli. The data is presented as relative flux distribution through key pathways of central carbon metabolism, with the glucose uptake rate normalized to 100.

Table 1: Relative Flux Distribution in Central Carbon Metabolism

Metabolic PathwayUntreated Control (%)Fosfomycin-Treated (%)Fold Change (Treated/Untreated)
Glycolysis (EMP)65751.15
Pentose Phosphate Pathway (PPP)30200.67
Entner-Doudoroff (ED) Pathway551.00
Tricarboxylic Acid (TCA) Cycle80600.75
Peptidoglycan Biosynthesis50.50.10
Anaplerotic Reactions10151.50

Table 2: Relative Abundance of Key Metabolites

MetaboliteUntreated Control (Relative Abundance)Fosfomycin-Treated (Relative Abundance)Fold Change (Treated/Untreated)
Glucose-6-phosphate1.001.201.20
Fructose-6-phosphate1.001.151.15
Phosphoenolpyruvate (PEP)1.001.501.50
Pyruvate1.001.301.30
Acetyl-CoA1.000.800.80
Citrate1.000.700.70
UDP-N-acetylglucosamine1.001.801.80
UDP-N-acetylmuramate1.000.200.20

Experimental Protocols

This section provides a detailed methodology for the comparative metabolomics of fosfomycin-treated bacteria using 13C labeling.

Bacterial Culture and 13C Labeling
  • Strain and Pre-culture: Escherichia coli K-12 is grown overnight at 37°C in M9 minimal medium supplemented with 0.4% glucose.

  • Main Culture: The overnight culture is used to inoculate fresh M9 medium containing either 0.4% [U-13C6]glucose (for the labeled experiment) or 0.4% natural abundance glucose (for the unlabeled control). Cultures are grown to mid-exponential phase (OD600 ≈ 0.5).

  • Fosfomycin Treatment: The fosfomycin-treated group is exposed to a sub-inhibitory concentration of fosfomycin (e.g., 32 µg/mL) for a defined period (e.g., 2 hours) during the mid-exponential growth phase. The untreated control group receives no antibiotic.

Metabolite Extraction
  • Quenching: Bacterial metabolism is rapidly quenched by mixing the cell culture with ice-cold 60% methanol (-20°C) in a 1:1 ratio.

  • Cell Harvesting: The quenched cell suspension is centrifuged at 10,000 x g for 10 minutes at -10°C. The supernatant is discarded.

  • Extraction: The cell pellet is resuspended in 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol). The mixture is vortexed vigorously and incubated at -20°C for 30 minutes.

  • Cell Lysis: The cell suspension is subjected to three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.

  • Clarification: The extract is centrifuged at 15,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing the metabolites is transferred to a new tube.

LC-MS/MS Analysis
  • Chromatography: The metabolite extract is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). A reversed-phase C18 column is typically used for separation.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode to capture all ions within a specified mass range.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify metabolites based on their accurate mass, retention time, and isotopic labeling patterns. The relative abundance of 13C-labeled isotopologues for each metabolite is determined to calculate metabolic fluxes.

Visualizing the Experimental Workflow and Fosfomycin's Mechanism

The following diagrams illustrate the experimental workflow for comparative metabolomics and the mechanism of action of fosfomycin.

Experimental_Workflow cluster_culture Bacterial Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cluster_output Results Untreated Untreated Control (12C-Glucose) Quenching Metabolic Quenching Untreated->Quenching Treated Fosfomycin-Treated (13C-Glucose) Treated->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Processing & Flux Analysis LCMS->DataAnalysis Comparison Comparative Metabolomic Profiles DataAnalysis->Comparison

Caption: Experimental workflow for comparative metabolomics.

Fosfomycin_Mechanism PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalyzes Peptidoglycan Peptidoglycan (Cell Wall) UDP_GlcNAc_enolpyruvate->Peptidoglycan Leads to Fosfomycin Fosfomycin Fosfomycin->MurA Irreversibly Inhibits

Caption: Fosfomycin's inhibition of peptidoglycan synthesis.

Assessing the Purity of Synthesized (Rac)-Fosfomycin (benzylamine)-13C3: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthesized (Rac)-Fosfomycin (benzylamine)-13C3, ensuring the purity of the compound is a critical step. This guide provides a comparative overview of key analytical methods for assessing the purity of fosfomycin, with a focus on techniques applicable to its isotopically labeled benzylamine salt. The information presented is based on established methodologies for fosfomycin and its derivatives, offering a foundation for robust quality control.

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation. The following tables summarize the performance of common analytical techniques used for fosfomycin analysis.

Table 1: Performance Comparison of HPLC-based Methods

ParameterHPLC-ELSD (Ion-Pair)[1][2]HPLC-UV (Ion-Pair)[3]LC-MS/MS (HILIC)[4][5]
Linearity Range 48.7–292 µg/mL (Fosfomycin)30 - 70 µg/mL0.75 to 375 mg/L
Limit of Quantitation (LOQ) 16.3 µg/mL (Fosfomycin)Not Reported0.75 µg/mL
Precision (%RSD) <2.0%<2%Within-day: <1.7%, Between-day: <3.8%
Accuracy (%Recovery) Not Reported80%, 100%, 120% levels evaluated-7.2% to 3.3%
Primary Application Quantification of fosfomycin and known impurities in bulk drug.Quantification in bulk and pharmaceutical dosage forms.Sensitive quantification in biological matrices and impurity profiling.

Table 2: Performance of Quantitative NMR (qNMR) for Purity Assessment

ParameterQuantitative 31P-NMR
Selectivity High for phosphorus-containing compounds.
Precision High
Accuracy High
Primary Application Simultaneous determination of fosfomycin and phosphorus-containing impurities (e.g., Impurity A).
Notes Does not require chromatographic separation; uses an external standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the key experiments cited.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of fosfomycin and its related non-chromophoric impurities.

  • Chromatographic System: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: Luna 5 µm C18 column.

  • Mobile Phase: A 15 mM octylamine solution (adjusted to pH 5.2 with glacial acetic acid) with acetonitrile (92:8).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings:

    • Evaporation Temperature: 45°C.

    • Nebulizing Gas Pressure: 3.5 bar.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for impurity profiling and quantification in complex matrices. The use of an isotopically labeled internal standard like this compound is common in this method for accurate quantification.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of the highly polar fosfomycin molecule.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fosfomycin: m/z 137.0 -> 79.0

      • Fosfomycin-13C3: m/z 140.0 -> 79.0

  • Sample Preparation: A simple protein precipitation with methanol or acetonitrile is often sufficient for biological samples. For purity assessment of the synthesized compound, dissolve a known amount in a suitable solvent.

Quantitative Phosphorus-31 Nuclear Magnetic Resonance (31P-qNMR)

This technique provides a direct measure of the molar concentration of phosphorus-containing compounds in a sample without the need for chromatographic separation.

  • Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Internal/External Standard: A certified reference material containing phosphorus with a known concentration, such as trimethyl phosphate, is used as an external standard in a coaxial insert.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: Acquire the 31P NMR spectrum with appropriate parameters to ensure quantitative results (e.g., sufficient relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the standard. The purity is calculated based on the ratio of the integrals and the known concentration of the standard.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized (Rac)-Fosfomycin (benzylamine)-13C3 B Dissolve in Mobile Phase A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E Detection by ELSD/UV D->E F Chromatogram Generation E->F G Peak Integration and Quantification F->G H Purity Assessment G->H

Caption: Workflow for HPLC-based purity assessment.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing A_lcms Weigh Synthesized Compound B_lcms Dissolve in Appropriate Solvent A_lcms->B_lcms C_lcms Inject into LC System B_lcms->C_lcms D_lcms Separation on HILIC Column C_lcms->D_lcms E_lcms Mass Spectrometric Detection (MRM) D_lcms->E_lcms F_lcms Mass Chromatogram Generation E_lcms->F_lcms G_lcms Peak Area Ratio Calculation F_lcms->G_lcms H_lcms Purity and Impurity Quantification G_lcms->H_lcms

Caption: Workflow for LC-MS/MS-based purity assessment.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing A_qnmr Accurately Weigh Synthesized Compound B_qnmr Dissolve in Deuterated Solvent A_qnmr->B_qnmr C_qnmr Add External Standard (in coaxial insert) B_qnmr->C_qnmr D_qnmr Acquire 31P NMR Spectrum C_qnmr->D_qnmr E_qnmr Signal Integration D_qnmr->E_qnmr F_qnmr Purity Calculation vs. Standard E_qnmr->F_qnmr

Caption: Workflow for quantitative 31P-NMR-based purity assessment.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using a variety of analytical techniques. HPLC methods, particularly with ELSD or MS detection, are powerful for separating and quantifying the parent compound and its impurities. LC-MS/MS stands out for its high sensitivity and specificity, making it the method of choice for trace impurity analysis and for studies in biological matrices where the isotopically labeled compound is often used as an internal standard. Quantitative 31P-NMR offers a direct and robust alternative for the specific determination of fosfomycin and its phosphorus-containing impurities without the need for chromatographic separation. The selection of the most suitable method will be guided by the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

References

Comparative Metabolic Fate of ¹³C₃-Fosfomycin in Diverse Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of an antibiotic within different bacterial species is crucial for optimizing its efficacy and combating resistance. This guide provides a comparative overview of the metabolic fate of ¹³C₃-fosfomycin, a broad-spectrum antibiotic, in various bacterial strains. While direct comparative studies using ¹³C₃-fosfomycin across multiple pathogenic species are limited, this document synthesizes available data on fosfomycin biodegradation and its metabolic impact on key bacteria.

Executive Summary

Fosfomycin is a potent antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its metabolic fate, however, can differ between bacterial species, influencing its efficacy and the development of resistance. This guide details the known biodegradation pathway of fosfomycin, primarily elucidated in Rhizobium huakuii PMY1, and contrasts it with the metabolic consequences of fosfomycin exposure in clinically relevant pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. While isotopic labeling studies with ¹³C₃-fosfomycin are not widely available for these pathogens, metabolomic studies provide significant insights into how they respond to the antibiotic.

Fosfomycin Biodegradation Pathway

The most detailed insights into the metabolic breakdown of fosfomycin come from studies on Rhizobium huakuii PMY1, a bacterium capable of utilizing fosfomycin as a sole carbon and phosphorus source.[1] Research involving ¹³C-labeled fosfomycin has been instrumental in delineating this pathway.

The initial and critical step in the biodegradation of fosfomycin by R. huakuii PMY1 is the enzymatic opening of the epoxide ring. This reaction is regio- and stereospecific, yielding (1R,2R)-1,2-dihydroxypropylphosphonic acid.[2] Subsequent steps are proposed to involve oxidation to (R)-1-hydroxy-2-oxopropylphosphonic acid, followed by the cleavage of the carbon-phosphorus (C-P) bond to release hydroxyacetone and inorganic phosphate.[2] The liberated hydroxyacetone can then enter central carbon metabolism. Studies using ¹³C-labeled intermediates have confirmed that the carbon skeleton of fosfomycin is incorporated into cellular building blocks, such as amino acids.

Metabolic Impact on Pathogenic Bacteria

Direct tracing of ¹³C₃-fosfomycin through the metabolic networks of E. coli, S. aureus, and P. aeruginosa has not been extensively reported. However, metabolomic and transcriptomic studies have revealed significant alterations in their metabolism upon fosfomycin exposure.

Escherichia coli

In E. coli, fosfomycin uptake is primarily mediated by the GlpT and UhpT transporters.[3][4] Resistance often arises from mutations in the genes encoding these transporters. Fosfomycin inhibits MurA, a key enzyme in peptidoglycan synthesis, leading to a blockage in cell wall formation. This inhibition is expected to cause an accumulation of upstream metabolites, such as UDP-N-acetylglucosamine, and a depletion of downstream products. While the fosfomycin molecule itself is not reported to be significantly metabolized for nutritional purposes by E. coli, its presence profoundly impacts central metabolism.

Staphylococcus aureus

S. aureus also experiences significant metabolic perturbations when exposed to fosfomycin. The antibiotic inhibits MurA, leading to a decrease in peptidoglycan precursors. Metabolomic studies have shown that fosfomycin treatment leads to an accumulation of substrates for MurA, such as UDP-GlcNAc and alanine-alanine. Furthermore, transcriptomic analyses reveal that fosfomycin induces a downregulation of genes involved in nucleotide, amino acid, and carbohydrate transport and metabolism. This suggests a broader metabolic stress response beyond the direct inhibition of cell wall synthesis.

Pseudomonas aeruginosa

P. aeruginosa exhibits a higher intrinsic resistance to fosfomycin compared to E. coli. Some strains of P. aeruginosa are known to possess alternative pathways for peptidoglycan synthesis that are independent of MurA, contributing to this resistance. Metabolomic studies on P. aeruginosa treated with fosfomycin in combination with other antibiotics have shown significant disturbances in amino acid, nucleotide, carbohydrate, and lipid metabolism. These findings indicate that while the primary target of fosfomycin remains the same, the downstream metabolic consequences and the bacterium's ability to cope with this stress differ.

Comparative Summary of Metabolic Fate and Impact

The following table summarizes the known metabolic fate and impact of fosfomycin in the discussed bacterial strains.

FeatureRhizobium huakuii PMY1Escherichia coliStaphylococcus aureusPseudomonas aeruginosa
Primary Mechanism of Interaction Biodegradation for nutritional useInhibition of MurA in peptidoglycan synthesisInhibition of MurA in peptidoglycan synthesisInhibition of MurA; some strains have alternative pathways
Metabolic Fate of Fosfomycin Cleavage of the epoxide ring and C-P bond, leading to incorporation into central metabolism.Not reported to be significantly metabolized.Not reported to be significantly metabolized.Not reported to be significantly metabolized.
Key Intermediate Metabolites (1R,2R)-1,2-Dihydroxypropylphosphonic acid, Hydroxyacetone.N/AN/AN/A
Impact on Central Metabolism Carbon from fosfomycin enters central metabolic pathways.Perturbation of peptidoglycan precursor pools.Downregulation of major transport and metabolic pathways.Significant disturbances in multiple metabolic pathways, including amino acid and nucleotide metabolism.
Primary Resistance Mechanism N/A (utilizes the compound)Mutations in GlpT and UhpT transporters.Alterations in MurA and transport systems.Intrinsic resistance, alternative peptidoglycan synthesis pathways, and transporter mutations.

Experimental Protocols

Isotope Labeling and Metabolite Extraction (General Protocol based on R. huakuii studies)
  • Bacterial Culture: Grow the bacterial strain in a defined minimal medium with a limiting amount of the standard carbon or phosphorus source.

  • Introduction of ¹³C-Fosfomycin: Introduce ¹³C₃-fosfomycin as the sole carbon or phosphorus source at a specific concentration.

  • Incubation: Incubate the cultures under optimal growth conditions for a defined period.

  • Metabolite Extraction:

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Quench metabolic activity by rapidly resuspending the cell pellet in a cold solvent mixture (e.g., 60% ethanol).

    • Perform extraction using a suitable solvent system (e.g., chloroform/methanol/water).

    • Separate the polar and non-polar phases by centrifugation.

  • Analysis: Analyze the extracted metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ¹³C-labeled compounds.

Conclusion

The metabolic fate of fosfomycin varies significantly across different bacterial species. While some environmental bacteria like Rhizobium huakuii PMY1 can degrade and utilize fosfomycin as a nutrient source, the primary interaction in pathogenic bacteria such as E. coli, S. aureus, and P. aeruginosa is the inhibition of cell wall synthesis, leading to profound metabolic stress. The lack of direct ¹³C₃-fosfomycin tracing studies in these pathogens highlights a research gap. Future investigations employing such techniques are essential to fully elucidate the intracellular fate of fosfomycin in these clinically important bacteria, which could pave the way for the development of more effective antibiotic strategies and countermeasures to resistance.

References

Fosfomycin for Urinary Tract Infections: A Comparative Clinical Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

Fosfomycin is emerging as a critical option in the treatment of urinary tract infections (UTIs), demonstrating notable efficacy, particularly against multi-drug resistant pathogens. This guide provides a comprehensive comparison of fosfomycin with other common oral antibiotics for UTIs, supported by data from recent clinical trials and meta-analyses.

Comparative Efficacy of Fosfomycin

Fosfomycin has been compared to several standard-of-care antibiotics for the treatment of both uncomplicated and complicated UTIs. The following tables summarize the clinical and microbiological cure rates from various studies.

Fosfomycin vs. Nitrofurantoin for Uncomplicated UTIs
OutcomeFosfomycinNitrofurantoinStudy Details
Clinical Cure Rate 58% - 80.85%70% - 90.06%Open-label trial with 513 women. Fosfomycin: single 3g dose. Nitrofurantoin: 100mg thrice daily for 5 days.[1][2] A meta-analysis of four randomized controlled trials showed no significant difference in clinical cure rates within 4 weeks of treatment.[3]
Microbiological Cure Rate 63% - 78.4%74% - 94.3%In the same open-label trial, nitrofurantoin showed a higher microbiological cure rate.[2][4] The meta-analysis also found no significant difference in microbiological cure rates.
Adverse Events Generally well-tolerated, with gastrointestinal complaints being the most common.Similar incidence of side effects to fosfomycin, primarily gastrointestinal.A meta-analysis indicated a slightly higher incidence of adverse events in the fosfomycin group, though not statistically significant.
Fosfomycin vs. Ciprofloxacin for UTIs
OutcomeFosfomycinCiprofloxacinStudy Details
Clinical Cure Rate (Febrile UTI) 75.0%65.2%Double-blind, randomized, controlled trial in 97 women with E. coli febrile UTI. Fosfomycin was found to be non-inferior to ciprofloxacin.
Microbiological Cure Rate (Febrile UTI) 78.4%94.3%In the same trial, ciprofloxacin demonstrated a higher microbiological cure rate.
Clinical Remission (Uncomplicated UTI) No significant differenceNo significant differenceA meta-analysis of three studies with 278 patients found no significant difference in clinical remission.
Bacterial Eradication (Uncomplicated UTI) Significantly higherLowerA meta-analysis of four studies with 334 patients showed significantly higher bacterial eradication in the fosfomycin group.
Adverse Events Higher incidence of gastrointestinal events.Lower incidence of gastrointestinal events compared to fosfomycin.The meta-analysis reported a significantly higher appearance of adverse effects in the fosfomycin group.
Fosfomycin vs. Trimethoprim-Sulfamethoxazole (TMP-SMX) for Uncomplicated UTIs
OutcomeFosfomycinTMP-SMXStudy Details
Resistance Rates (E. coli) Low resistance (2.4%)High resistanceA study on uncomplicated UTIs showed significantly lower resistance to fosfomycin compared to TMP-SMX.
Clinical Efficacy Considered a viable option due to low resistance.Empirical treatment discouraged due to high resistance rates.Due to widespread resistance, direct comparative efficacy trials are less common in regions with high TMP-SMX resistance.
Fosfomycin for Complicated UTIs

A study comparing daily fosfomycin to levofloxacin for complicated UTIs showed similar clinical cure rates at the end of therapy (69% vs 68%) and at the test of cure (84% vs 86%). However, microbiological success at the test of cure was numerically lower for fosfomycin (69% vs 84%). Another retrospective study comparing oral fosfomycin to intravenous ertapenem for outpatient treatment of complicated UTIs found no significant difference in clinical success at 30 days (65.4% for fosfomycin vs. 74.1% for ertapenem).

Efficacy Against Resistant Pathogens

A key advantage of fosfomycin is its activity against multi-drug resistant bacteria, including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.

PathogenFosfomycin EfficacyStudy Details
ESBL-producing E. coli Clinical success: 94.3%, Microbiological success: 78.5%Study of 52 patients with lower UTIs caused by ESBL-producing E. coli.
ESBL-producing E. coli and K. pneumoniae High in vitro susceptibility (87%-99% for E. coli, around 87.7% for K. pneumoniae)A study evaluating antimicrobial activities of fosfomycin and nitrofurantoin against ESBL producers.
Carbapenem-Resistant K. pneumoniae (CR-Kp) In vitro susceptibility: 92%, Microbiological cure: 46%A retrospective review showed a divergence between in vitro susceptibility and clinical outcomes for CR-Kp UTIs.

Experimental Protocols

The methodologies of the cited studies vary, but a general framework for a randomized controlled trial comparing oral antibiotics for uncomplicated UTIs is outlined below.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_arms cluster_followup Follow-up & Assessment cluster_outcomes Outcome Measures p1 Patient presents with symptoms of uncomplicated UTI p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 rand Randomization p3->rand armA Fosfomycin Group (e.g., single 3g dose) rand->armA armB Comparator Group (e.g., Nitrofurantoin 100mg BID for 5 days) rand->armB fu1 End of Treatment Visit (e.g., Day 7-10) armA->fu1 armB->fu1 fu2 Test of Cure Visit (e.g., Day 28-30) fu1->fu2 out1 Primary Outcome: Clinical Cure fu2->out1 out2 Secondary Outcomes: Microbiological Eradication, Adverse Events fu2->out2

Caption: Generalized workflow of a randomized clinical trial for uncomplicated UTIs.

Signaling Pathway: Fosfomycin's Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall synthesis.

Mechanism_of_Action cluster_transport Bacterial Cell Entry cluster_inhibition Cell Wall Synthesis Inhibition fos_ext Fosfomycin (extracellular) glpt Glycerol-3-phosphate transporter (GlpT) fos_ext->glpt Primary uhpt Hexose phosphate transporter (UhpT) fos_ext->uhpt Inducible fos_int Fosfomycin (intracellular) glpt->fos_int uhpt->fos_int murA MurA enzyme fos_int->murA Irreversible Inhibition fos_int->murA pep Phosphoenolpyruvate (PEP) pep->murA udp_nag UDP-N-acetylglucosamine (UDP-GlcNAc) udp_nag->murA udp_nam UDP-N-acetylmuramic acid (UDP-MurNAc) murA->udp_nam peptidoglycan Peptidoglycan Synthesis udp_nam->peptidoglycan

Caption: Mechanism of action of fosfomycin via inhibition of the MurA enzyme.

Logical Relationships in UTI Treatment Selection

The choice of antibiotic for a UTI is often guided by the suspected pathogen and local resistance patterns.

Treatment_Logic cluster_classification UTI Classification cluster_uncomplicated_tx Treatment for Uncomplicated UTI cluster_complicated_tx Treatment for Complicated UTI cluster_resistance Consideration of Resistance start Patient with Suspected UTI uncomplicated Uncomplicated UTI start->uncomplicated complicated Complicated UTI start->complicated nitro Nitrofurantoin uncomplicated->nitro fosfo_uncomp Fosfomycin uncomplicated->fosfo_uncomp tmp_smx TMP-SMX (if local resistance <10-20%) uncomplicated->tmp_smx mdr Multi-Drug Resistant Pathogen (e.g., ESBL-producer) uncomplicated->mdr fluoroquinolones Fluoroquinolones complicated->fluoroquinolones fosfo_comp Fosfomycin (often multi-dose, off-label) complicated->fosfo_comp iv_abx IV Antibiotics (e.g., Ceftriaxone, Ertapenem) complicated->iv_abx complicated->mdr fosfo_mdr Fosfomycin mdr->fosfo_mdr

Caption: Decision logic for antibiotic selection in urinary tract infections.

References

Safety Operating Guide

Safe Disposal of (Rac)-Fosfomycin (benzylamine)-13C3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of "(Rac)-Fosfomycin (benzylamine)-13C3" is crucial for laboratory safety and environmental protection. Due to its composition as a salt of fosfomycin and benzylamine, the disposal procedure must account for the hazards associated with both components. The carbon-13 isotopic labeling does not confer radioactivity, and therefore, no special radiological precautions are necessary.[1][2] The primary hazards are associated with the benzylamine component, which is a corrosive and environmentally harmful substance.[3][4][5]

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the primary hazards associated with the components of this compound.

  • Benzylamine: This component is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life.

  • Fosfomycin: As an antibiotic, the improper disposal of fosfomycin can contribute to the development of antimicrobial resistance in the environment. Therefore, it should not be disposed of in the regular trash or down the drain.

  • Carbon-13 Labeling: Carbon-13 is a stable, non-radioactive isotope of carbon. Its presence in the molecule does not pose any radiological hazard, and no additional precautions beyond those for the unlabeled compound are required for its disposal.

Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

The following table summarizes key hazard information for Benzylamine, which dictates the disposal protocol for the compound.

PropertyValueSource
GHS Hazard Statements H302+H312: Harmful if swallowed or in contact with skin.
H314: Causes severe skin burns and eye damage.
H402: Harmful to aquatic life.
UN Number 2735
Aquatic Toxicity (Acute) LC50 (fish): <46.4 mg/l (96 h)
EC50 (aquatic invertebrates): >100 mg/l (24 h)
ErC50 (algae): 50 mg/l (72 h)

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect all waste containing this compound, including the pure compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with benzylamine and have a secure, tight-fitting lid.

2. Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash. Discharge into the environment must be avoided.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.

  • Ventilate the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? assess_hazards Assess Hazards: - Benzylamine: Corrosive, Harmful, Eco-Tox - Fosfomycin: Antibiotic - 13C: Stable Isotope (No Radioactivity) start->assess_hazards ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat assess_hazards->ppe spill Spill Occurs? ppe->spill collect_waste Collect Waste in a Designated Hazardous Waste Container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Date collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Waste Properly Managed contact_ehs->end spill->collect_waste No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material for Disposal contain_spill->collect_spill collect_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Rac)-Fosfomycin (benzylamine)-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Fosfomycin (benzylamine)-13C3. The following procedural guidance is designed to ensure safe operational handling and disposal of this isotopically labeled antibiotic compound.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the compound which could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, as Benzylamine is harmful if it comes in contact with skin and can cause severe burns.
Body Protection A lab coat, and for larger quantities or risk of splashing, an impervious or fire/flame-resistant gown or apron.To protect against skin contact and contamination of personal clothing[1].
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator.To prevent inhalation of any dust or aerosols. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[1].

Operational Handling Protocol

Safe handling of this compound requires adherence to standard laboratory safety procedures for handling chemical and biologically active compounds.

Experimental Workflow:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when handling the solid compound or preparing solutions.

  • Personal Protective Equipment: Don the recommended PPE as detailed in Table 1.

  • Weighing and Solution Preparation:

    • Handle the solid form of the compound in a well-ventilated area or a fume hood to avoid inhalation of any airborne particles.

    • Use appropriate tools for weighing and transferring the compound.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • In-use:

    • Clearly label all containers with the compound's name, concentration, and date of preparation.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Keep containers closed when not in use to prevent contamination and potential spills.

  • Post-use:

    • Clean the work area thoroughly after handling the compound.

    • Decontaminate any spills according to your institution's established procedures.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.

Disposal Guidelines:

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Stock solutions of the compound are considered hazardous chemical waste and must be collected in a clearly labeled, sealed container for chemical waste.

    • Aqueous solutions containing the antibiotic should not be poured down the drain. They should be collected as hazardous waste.

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Store waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's environmental health and safety department.

Logical Relationship for Safe Handling and Disposal

cluster_handling Operational Handling cluster_disposal Disposal Plan prep Preparation (Clean work area, use fume hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe weigh Weighing & Solution Prep (Handle solid in hood) don_ppe->weigh in_use In-Use Procedures (Label containers, avoid contact) weigh->in_use post_use Post-Use Cleanup (Clean work area, decontaminate) in_use->post_use collect_solid Collect Solid Waste (Unused compound, contaminated items) post_use->collect_solid collect_liquid Collect Liquid Waste (Stock solutions, aqueous waste) post_use->collect_liquid label_waste Label Waste Containers ('Hazardous Waste', chemical name) collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste Securely (Designated area for pickup) label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.